Thieno[3,2-b]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMRIJRWNCSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554539 | |
| Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-39-3 | |
| Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117390-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thieno[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule. Key methodologies, including the construction of the thieno[3,2-b]pyridine core via cyclization of 3-aminothiophene precursors and the conversion of functionalized intermediates, are detailed. This document includes structured data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the synthesis of this important compound.
Introduction
The thieno[3,2-b]pyridine ring system is a prominent heterocyclic motif that forms the core of numerous compounds with diverse pharmacological activities. The fusion of thiophene and pyridine rings creates a unique electronic and structural framework, making it a valuable scaffold in the design of novel therapeutic agents. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, necessitating robust and efficient synthetic routes for its preparation. This guide outlines the principal strategies for its synthesis, focusing on precursor preparation and final product formation.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached through two main retrosynthetic pathways:
-
Pathway A: Pyridine Ring Annulation onto a Pre-formed Thiophene Ring. This is a widely employed strategy that typically begins with a substituted 3-aminothiophene. The pyridine ring is then constructed through cyclization with a suitable three-carbon synthon.
-
Pathway B: Hydrolysis of a Precursor at the 6-Position. This approach involves the synthesis of a thieno[3,2-b]pyridine core with a functional group at the 6-position, such as a nitrile or an ester, which can then be hydrolyzed to the desired carboxylic acid.
The following sections will delve into the experimental details of these pathways.
Pathway A: Pyridine Ring Annulation
This pathway is a convergent approach where the thiophene and pyridine rings are formed in a sequential manner.
Synthesis of 3-Aminothiophene Precursors
A common and versatile method for the synthesis of 2-amino-3-substituted thiophenes is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophene
-
Reaction Setup: To a solution of a suitable ketone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of morpholine or triethylamine (0.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from ethanol.
| Reactant/Reagent | Molar Ratio | Typical Conditions |
| Ketone/Aldehyde | 1.0 | - |
| Malononitrile | 1.0 | - |
| Elemental Sulfur | 1.1 | - |
| Morpholine | 0.2 | Reflux in Ethanol, 2-4 h |
Cyclization to form the Thieno[3,2-b]pyridine Ring
The synthesized 3-aminothiophene can undergo cyclocondensation with a β-dicarbonyl compound to form the pyridine ring. To obtain the 6-carboxylic acid functionality, a β-ketoester with an appropriate substitution pattern is required. A common approach is a modified Friedländer synthesis.
Experimental Protocol: Cyclocondensation Reaction
-
Reaction Setup: A mixture of the 2-amino-3-cyanothiophene (1.0 eq.) and a β-ketoester such as ethyl benzoylacetate (1.1 eq.) is prepared.
-
Catalyst and Conditions: The reaction is typically carried out in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures (100-150 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.
Pathway B: Hydrolysis of a 6-Substituted Precursor
This pathway is often more direct if a suitable 6-substituted thieno[3,2-b]pyridine is accessible. The two most common precursors are the 6-carbonitrile and the 6-carboxylate ester.
Synthesis of Thieno[3,2-b]pyridine-6-carbonitrile
The synthesis of thieno[3,2-b]pyridine-6-carbonitrile can be achieved through various multi-step sequences, often starting from substituted pyridines.
Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxylate
The methyl ester is a direct precursor to the target carboxylic acid. Its synthesis can be accomplished through cyclization strategies similar to those described in Pathway A, but using different starting materials to achieve the desired substitution pattern.
Hydrolysis of Precursors
Both the 6-carbonitrile and the 6-carboxylate ester can be hydrolyzed to this compound under acidic or basic conditions.
Experimental Protocol: Hydrolysis of Methyl Thieno[3,2-b]pyridine-6-carboxylate
-
Reaction Setup: Dissolve methyl thieno[3,2-b]pyridine-6-carboxylate (1.0 eq.) in a mixture of methanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (e.g., 2-3 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
| Precursor | Reagents | Typical Conditions | Product Yield |
| Methyl Thieno[3,2-b]pyridine-6-carboxylate | aq. NaOH, Methanol | Reflux, 2-6 h | High |
| Thieno[3,2-b]pyridine-6-carbonitrile | aq. H2SO4 | Reflux, 12-24 h | Moderate to High |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for further derivatization. The methods outlined in this guide, including the Gewald reaction for precursor synthesis, Friedländer-type cyclizations, and hydrolysis of functionalized intermediates, provide a robust toolkit for researchers and professionals in the field of drug development. The provided protocols and diagrams offer a clear and detailed roadmap for the successful synthesis of this valuable heterocyclic building block.
An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Thieno[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document collates available data on its fundamental characteristics and outlines detailed experimental protocols for their determination. Furthermore, it explores the biological relevance of the thieno[3,2-b]pyridine scaffold by illustrating key signaling pathways in which its derivatives have shown activity.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | |
| Molecular Weight | 179.20 g/mol | |
| Appearance | Solid | |
| Predicted pKa (Methyl Ester) | 2.61 ± 0.40 | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) is used.
-
Procedure: The capillary tube is placed in the apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.
Methodology:
-
Solvent Selection: A range of standard solvents should be tested, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.1 mL).
-
Observation: The mixture is vortexed or agitated vigorously for a set period. The solubility is observed and can be qualitatively categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the procedure is repeated with increasing amounts of solute until saturation is reached.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Biological Relevance and Signaling Pathways
The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds that target a variety of proteins and signaling pathways. While the specific biological activity of this compound is not extensively documented, derivatives of the core structure have been identified as potent modulators of key cellular signaling pathways implicated in cancer and neurological disorders.
Kinase Inhibition
Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as highly selective inhibitors of protein kinases, which are crucial regulators of cell signaling.[3] These inhibitors often function by competing with ATP for binding to the kinase domain.
Caption: ATP-competitive inhibition of protein kinases by thieno[3,2-b]pyridine derivatives.
Metabotropic Glutamate Receptor 5 (mGlu5) Modulation
Certain amides derived from the thieno[3,2-b]pyridine core act as negative allosteric modulators (NAMs) of mGlu5.[4][5] These receptors are involved in synaptic plasticity and are targets for treating neurological and psychiatric disorders.
Caption: Negative allosteric modulation of the mGlu5 receptor by thieno[3,2-b]pyridine derivatives.
Pyruvate Kinase M2 (PKM2) Activation
The Warburg effect is a hallmark of cancer metabolism. Activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis, can potentially reverse this metabolic phenotype. Thieno[3,2-b]pyrrole[3,2-d]pyridazinones, which contain a related fused ring system, have been identified as activators of PKM2.[6]
Caption: Activation of PKM2 by thieno[3,2-b]pyridine-related scaffolds to modulate cancer cell metabolism.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(117390-39-3) 1H NMR [m.chemicalbook.com]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Thieno[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and bonding of thieno[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and theoretical predictions to offer a comprehensive overview.
Molecular Structure
This compound possesses a rigid, planar bicyclic core composed of a thiophene ring fused to a pyridine ring. The carboxylic acid substituent at the 6-position is the primary site for functionalization and interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | --INVALID-LINK-- |
| Molecular Weight | 179.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| InChI | 1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | --INVALID-LINK-- |
| SMILES | OC(C1=CN=C2C=CSC2=C1)=O | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound.
Crystallographic Data and Bonding
The carboxylic acid group is likely to be slightly twisted out of the plane of the bicyclic system. Intermolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule is a potential feature in the solid-state packing of this compound.
Diagram 1: Molecular Structure of this compound.
Caption: 2D structure of the this compound molecule.
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the bicyclic system and a downfield signal for the carboxylic acid proton. The predicted chemical shifts are summarized in Table 2.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (thiophene ring) | 7.0 - 8.0 | Doublet |
| H (thiophene ring) | 7.0 - 8.0 | Doublet |
| H (pyridine ring) | 7.5 - 8.5 | Singlet/Doublet |
| H (pyridine ring) | 8.5 - 9.5 | Singlet/Doublet |
| COOH | 10.0 - 13.0 | Broad Singlet |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms are presented in Table 3.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (thiophene ring) | 120 - 140 |
| C (pyridine ring) | 110 - 150 |
| C (junction) | 140 - 160 |
| C=O (carboxylic acid) | 160 - 175 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 4.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | Stretching | 2500 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (carboxylic acid) | Stretching | 1680 - 1710 |
| C=C, C=N (aromatic) | Stretching | 1450 - 1600 |
| C-O (carboxylic acid) | Stretching | 1210 - 1320 |
| C-S | Stretching | 600 - 800 |
Table 4: Characteristic IR Absorption Bands for this compound.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related thienopyridine derivatives. A common approach involves the construction of the thieno[3,2-b]pyridine core followed by functional group manipulation.
Proposed Synthetic Pathway
A potential synthesis route starts from a substituted thiophene precursor, which undergoes cyclization to form the thieno[3,2-b]pyridine scaffold, followed by the introduction and/or hydrolysis of a precursor to the carboxylic acid. A likely final step would be the hydrolysis of the corresponding methyl ester, methyl thieno[3,2-b]pyridine-6-carboxylate.
Diagram 2: Proposed Synthesis Workflow.
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Methyl Thieno[3,2-b]pyridine-6-carboxylate
This protocol describes the final step in the proposed synthesis, the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Dissolution: Dissolve methyl thieno[3,2-b]pyridine-6-carboxylate in a suitable solvent mixture, such as methanol and water.
-
Addition of Base: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent.
Relevance in Drug Development
The thieno[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The carboxylic acid functionality of the title compound provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Its rigid structure and potential for hydrogen bonding interactions make it an attractive core for the design of enzyme inhibitors and receptor ligands.
Disclaimer: This document is intended for informational purposes for a technical audience. The information regarding the molecular properties and synthesis is based on available data for related compounds and established chemical principles. Experimental verification is recommended.
Spectroscopic data (NMR, IR, Mass Spec) of Thieno[3,2-b]pyridine-6-carboxylic acid
A comprehensive analysis of the spectroscopic data for Thieno[3,2-b]pyridine-6-carboxylic acid is essential for researchers and scientists engaged in drug development and materials science. This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.
Physicochemical Properties
This compound has the molecular formula C₈H₅NO₂S and a molecular weight of 179.20 g/mol . It typically presents as a solid.[1]
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound.
Table 1: Predicted Mass Spectrometry Data [2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 180.01138 |
| [M+Na]⁺ | 201.99332 |
| [M-H]⁻ | 177.99682 |
| [M+NH₄]⁺ | 197.03792 |
| [M+K]⁺ | 217.96726 |
| [M]⁺ | 179.00355 |
| Monoisotopic Mass | 179.0041 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. While specific, experimentally verified spectra for this compound are not publicly available, data for similar derivatives, such as its methyl ester, can provide valuable insights.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals corresponding to the protons on the thienopyridine core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would reveal the chemical shifts of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Sharp |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=C and C=N (Aromatic) | 1600-1450 | Medium to Strong |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are general procedures applicable to the analysis of thieno[3,2-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences would be used. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Proton-decoupled spectra would be acquired to simplify the spectrum to single lines for each carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹). The data would be presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source would be a common choice.
-
Data Acquisition: The analysis would be performed in both positive and negative ion modes to observe different adduct ions. The data would be presented as a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
The Expanding Therapeutic Potential of Thieno[3,2-b]pyridine-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on Thieno[3,2-b]pyridine-6-carboxylic acid and related derivatives, focusing on their anticancer, antiviral, and antibacterial properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development in this promising area.
Biological Activities of Thieno[3,2-b]pyridine Derivatives: Quantitative Data
The biological evaluation of various thieno[3,2-b]pyridine derivatives has revealed their potential as potent therapeutic agents. The following tables summarize the quantitative data from key studies, highlighting their activity against cancer cell lines, viruses, and bacteria.
Anticancer Activity
Thieno[3,2-b]pyridine derivatives have shown significant growth inhibitory effects against a range of cancer cell lines. Notably, certain compounds have demonstrated promising activity against triple-negative breast cancer (TNBC) cells.
| Compound ID | Cancer Cell Line | Assay Type | GI50 (µM) | Citation |
| 2e | MDA-MB-231 (TNBC) | Sulforhodamine B | 13 | [1] |
| 2e | MDA-MB-468 (TNBC) | Sulforhodamine B | Not specified | [1] |
| 2c, 2d, 2g | MDA-MB-231, MDA-MB-468 | Sulforhodamine B | Active | [1] |
GI50: The concentration required to inhibit cell growth by 50%.
Kinase Inhibitory Activity
A significant mechanism of action for the anticancer effects of some thieno[3,2-b]pyridine derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
| Scaffold/Derivative Class | Target Kinase | Biological Process | Citation |
| 2-heteroaryl substituted 7-amino thieno[3,2-b]pyridine-6-carbonitriles | Src | Cancer, Osteoporosis, Ischemic diseases | [1] |
| 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | VEGFR-2, c-Met | Angiogenesis | [1] |
| Thieno[3,2-b]pyridine scaffold | Haspin, CDKLs | Mitosis, Cancer | [2][3] |
Anti-mycobacterial Activity
Derivatives of the thieno[3,2-b]pyridinone core have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA).
| Compound ID | Strain | Assay Type | MIC (µg/mL) | Citation |
| 6c | M. tuberculosis UAlRv | MIC Assay | 0.5-1 | [4] |
| 6i | M. tuberculosis UAlRa (in macrophages) | MIC Assay | Active | [4] |
| Six compounds | M. tuberculosis UAlRa | MIC Assay | ≤ 1 | [4] |
MIC: Minimum Inhibitory Concentration.
Key Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the key in vitro and in ovo assays cited in the evaluation of thieno[3,2-b]pyridine derivatives.
In Vitro Anticancer and Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Cell Fixation: After the incubation period, gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Discard the TCA solution and wash the plates with 1% acetic acid. Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
-
Cell Suspension: Prepare a single-cell suspension from the culture.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100.
The BrdU assay measures DNA synthesis as an indicator of cell proliferation.
-
BrdU Labeling: Add BrdU, a thymidine analog, to the cell culture medium and incubate for a specific period to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Detection: The proliferating cells can be visualized and quantified using fluorescence microscopy or flow cytometry.
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the cells, then fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
In Ovo Angiogenesis Assay
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenic effects.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a gel containing the test compound onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation: Observe the formation of new blood vessels around the applied sample. The angiogenic or anti-angiogenic effect can be quantified by measuring the number and length of the blood vessels.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of thieno[3,2-b]pyridine derivatives requires knowledge of the cellular signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow for anticancer drug screening.
Signaling Pathways
Experimental Workflow
References
- 1. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
The Thieno[3,2-b]pyridine-6-carboxylic Acid Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. The strategic incorporation of a carboxylic acid moiety at the 6-position further enhances its potential, providing a key interaction point for molecular targets and a versatile handle for synthetic elaboration. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyridine-6-carboxylic acid core, its synthesis, and its burgeoning applications in the discovery of novel therapeutics for a range of diseases, from metabolic disorders and cancer to neurological conditions and infectious diseases.
Synthesis of the this compound Scaffold
The construction of the thieno[3,2-b]pyridine core can be achieved through several synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available precursors. One plausible route involves the initial formation of a substituted thiophene, followed by annulation of the pyridine ring. The introduction of the carboxylic acid group at the 6-position can be accomplished via directed ortho-metalation and subsequent carboxylation.
A generalized synthetic workflow is depicted below:
Detailed Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a plausible, multi-step synthesis for this compound, adapted from methodologies reported for analogous heterocyclic systems.
Step 1: Synthesis of a 2-aminothiophene-3-carbonitrile derivative via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5]
-
To a stirred solution of a suitable ketone or aldehyde and an active methylene nitrile (e.g., malononitrile) in a polar solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Annulation of the Pyridine Ring
The 2-aminothiophene intermediate can be cyclized to form the thieno[3,2-b]pyridine core.
-
React the 2-aminothiophene-3-carbonitrile with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a catalyst (e.g., a Lewis acid or a base).
-
The reaction is typically carried out in a high-boiling solvent and may require elevated temperatures.
-
Purify the resulting thieno[3,2-b]pyridine derivative by column chromatography or recrystallization.
Step 3: Directed ortho-Metalation and Carboxylation
This step introduces the carboxylic acid group at the 6-position of the thieno[3,2-b]pyridine core. This method is analogous to the synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[6]
-
Dissolve the thieno[3,2-b]pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the cooled solution. The pyridine nitrogen directs the lithiation to the adjacent C6 position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO2).
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with a dilute aqueous acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Discovery
The thieno[3,2-b]pyridine scaffold has been successfully employed in the development of modulators for a variety of therapeutically relevant targets. The carboxylic acid functionality at the 6-position often serves as a key binding element or as a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Sirtuin (SIRT) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that are implicated in a range of cellular processes, including metabolism, inflammation, and aging.[7] The thieno[3,2-b]pyridine scaffold has been identified as a core for potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[7]
Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. Thieno[3,2-b]pyridine-5-carboxamides have been developed as potent and brain-penetrant negative allosteric modulators (NAMs) of mGlu5.[8]
Anti-Tubercular Activity via InhA Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents. Thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[9][10]
Protein Kinase Inhibition
The thieno[3,2-b]pyridine scaffold has also been explored for the development of selective protein kinase inhibitors. Notably, derivatives have been identified as potent inhibitors of Haspin kinase, which is involved in mitotic progression, and other underexplored kinases.[11][12]
Quantitative Data Summary
The following tables summarize the reported biological activities of various thieno[3,2-b]pyridine derivatives.
Table 1: SIRT Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| 11c | SIRT1 | 3.6 | [7] |
| SIRT2 | 2.7 | [7] | |
| SIRT3 | 4.0 | [7] |
Table 2: mGlu5 Negative Allosteric Modulator Activity
| Compound ID | Target | IC50 (nM) | Ki (µM) | Reference |
| 19aB | hmGlu5 | 61 | - | [8] |
| 19aD | hmGlu5 | 22 | - | [8] |
| 13 | hmGlu5 | 110 | 0.16 | [8] |
Table 3: Anti-Tubercular Activity
| Compound ID | Target Organism | MIC (µg/mL) | Target Enzyme | Reference |
| 6c | M. tuberculosis UAlRv | 0.5-1 | InhA | [9][10] |
| 6i | M. tuberculosis UAlRa | ≤ 1 | InhA | [9][10] |
Table 4: Protein Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| MU1920 | Haspin Kinase | 6 | [11] |
| CHR-6494 | Haspin Kinase | 2 | [11] |
Detailed Experimental Protocols
SIRT1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures for a fluorescence-based high-throughput screening assay.[7][13][14][15]
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Enzyme Addition: Prepare a working solution of recombinant human SIRT1 enzyme in assay buffer and add to all wells except for the "no enzyme" control.
-
Reaction Initiation: Prepare a master mix containing the fluorogenic peptide substrate and NAD+ in assay buffer. Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 60-120 minutes.
-
Signal Development: Stop the reaction by adding a developer solution containing a SIRT1 inhibitor (e.g., nicotinamide). The developer enzyme will cleave the deacetylated substrate, releasing a fluorophore.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).
mGlu5 Calcium Mobilization Assay
This protocol measures the effect of compounds on glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.[16][17][18][19]
-
Cell Plating: Seed HEK293 cells stably expressing the human mGlu5 receptor in black-walled, clear-bottomed 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells and add assay buffer. Add serial dilutions of the test compounds to the wells.
-
Agonist Stimulation and Data Acquisition: Measure baseline fluorescence using a functional drug screening system (e.g., FLIPR). Add a pre-determined EC80 concentration of glutamate to the wells and monitor the change in fluorescence intensity over time.
InhA Inhibition Assay
This assay spectrophotometrically measures the inhibition of InhA by monitoring the oxidation of NADH.[6][20][21][22]
-
Assay Setup: In a 96-well UV-transparent microplate, add assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), NADH to a final concentration of ~250 µM, and serial dilutions of the test compound in DMSO.
-
Enzyme Addition: Add purified recombinant InhA enzyme to a final concentration of 10-100 nM.
-
Reaction Initiation: Initiate the reaction by adding the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA), to a final concentration of ~25 µM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis using the broth microdilution method.[2][23][24][25]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the test compound. Include a drug-free growth control.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is visible in the control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of a viability indicator (e.g., resazurin) from blue to pink, or the lowest concentration that inhibits visible growth.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its demonstrated activity against a range of important biological targets underscores its potential in addressing unmet medical needs. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this remarkable heterocyclic core in their quest for the next generation of innovative medicines.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mGlu5 (GRM5) Gq Calcium Signaling Cell-Based Assay Kit (U2OS) [discoverx.com]
- 18. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Unlocking Therapeutic Potential: A Technical Guide to Thieno[3,2-b]pyridine-6-carboxylic Acid Derivatives as Modulators of Key Biological Targets
Introduction: The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various therapeutic targets. While Thieno[3,2-b]pyridine-6-carboxylic acid itself is a key synthetic intermediate, its derivatives have demonstrated significant potential in oncology, neuroscience, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support researchers and drug development professionals.
Protein Kinase Inhibition: Targeting Haspin in Oncology
Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent and selective ATP-competitive inhibitors of protein kinases, with a particular focus on Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for proper mitotic progression.[1][2][3] Misregulation of Haspin is implicated in various cancers, making it an attractive therapeutic target.
Quantitative Data: Haspin Kinase Inhibition
A notable example from this class is MU1920, which has been characterized as a highly selective Haspin inhibitor.[4] The inhibitory activities of key thieno[3,2-b]pyridine derivatives against Haspin are summarized below.
| Compound | Target | IC50 (nM) | Assay Type |
| MU1920 | Haspin | 6 | Kinase Inhibition Assay |
| 5-iodotubercidin (5-ITu) | Haspin | 5-9 | Kinase Inhibition Assay[5] |
Experimental Protocol: In Vitro Haspin Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against Haspin kinase involves a luminescence-based assay.
Objective: To quantify the in vitro inhibitory activity of test compounds against Haspin kinase.
Materials:
-
Recombinant human Haspin kinase
-
Kinase substrate (e.g., a peptide derived from Histone H3)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Haspin kinase, and the peptide substrate.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (a known Haspin inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for Haspin to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP concentration using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Haspin's Role in Mitosis
Haspin kinase plays a critical role in the proper alignment of chromosomes during mitosis. It phosphorylates Histone H3 at threonine 3 (H3T3ph), which acts as a docking site for the Chromosomal Passenger Complex (CPC), including Aurora B kinase.[6] This localization is essential for the correction of improper microtubule-kinetochore attachments and the satisfaction of the spindle assembly checkpoint. Inhibition of Haspin disrupts this pathway, leading to mitotic errors and potentially cell death in cancer cells.
Neuromodulation: Negative Allosteric Modulators of mGlu5
In the field of neuroscience, thieno[3,2-b]pyridine-5-carboxamide derivatives have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[7][8] mGlu5 is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.
Quantitative Data: mGlu5 Negative Allosteric Modulation
Structure-activity relationship (SAR) studies have led to the identification of several potent mGlu5 NAMs based on the thieno[3,2-b]pyridine core.[9]
| Compound | Target | IC50 (nM) | Assay Type |
| 19aD | human mGlu5 | 22 | Calcium Mobilization Assay[8] |
| 13 | human mGlu5 | 110 | Calcium Mobilization Assay[7] |
| VU6031545 | human mGlu5 | Potent (specific value not stated) | Functional Assays[7][8] |
| VU6024945 | human mGlu5 | Potent (specific value not stated) | Functional Assays[7][8] |
Experimental Protocol: Calcium Mobilization Assay for mGlu5 NAM Activity
The activity of mGlu5 NAMs is commonly assessed by measuring their ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the receptor.
Objective: To determine the potency of test compounds as negative allosteric modulators of mGlu5.
Materials:
-
HEK293A cells stably expressing human mGlu5.
-
Cell culture medium and reagents.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Glutamate.
-
Test compounds dissolved in DMSO.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Seed the mGlu5-expressing HEK293A cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the cells and incubate for a predetermined period.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of glutamate (typically an EC80 concentration, the concentration that elicits 80% of the maximal response) and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the glutamate response for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Activity: Targeting Triple-Negative Breast Cancer
Several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives have demonstrated promising antitumor activity against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[10][11] These compounds have shown growth inhibition in cancer cells with minimal toxicity to non-tumorigenic mammary epithelial cells.[10][11]
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cell Line | Activity | Assay Type |
| 2e | MDA-MB-231 | Significant decrease in viable cells | Trypan Blue Exclusion[11] |
| 2e | MDA-MB-231 | Increased G0/G1 phase cells | Flow Cytometry[10] |
| Thieno[2,3-b]pyridine derivative 1 | MDA-MB-231 | IC50 = 6.7 µM (72h) | MTT Assay[12] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Objective: To assess the cytotoxic effects of thieno[3,2-b]pyridine derivatives on cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Antitubercular Activity: Targeting Enoyl-ACP Reductase (InhA)
A series of novel thieno[3,2-b]pyridinone derivatives have been identified as potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.[13] The mechanism of action for some of these compounds has been identified as the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[13]
Quantitative Data: Antitubercular Activity
| Compound | Strain | MIC (µg/mL) | Target |
| 6c | Mtb UAlRv | 0.5 - 1 | InhA[13] |
| 6i | Mtb UAlRa | ≤ 1 | InhA[13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of thieno[3,2-b]pyridinone derivatives against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds.
-
96-well microplates.
-
Resazurin solution.
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest compound concentration at which no color change is observed (i.e., the well remains blue).
Conclusion
This compound serves as a foundational scaffold for a diverse range of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential by potently and selectively modulating key targets in oncology, neuroscience, and infectious diseases. The data and protocols presented in this guide underscore the versatility of this chemical class and provide a solid foundation for further research and development efforts aimed at translating these promising laboratory findings into novel clinical therapies. The continued exploration of the chemical space around the thieno[3,2-b]pyridine core is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycophenotype of breast and prostate cancer stem cells treated with thieno[2,3-b]pyridine anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridine-6-carboxylic Acid Scaffold: A Versatile Core for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. While Thieno[3,2-b]pyridine-6-carboxylic acid itself is a foundational structure, it is the diverse array of derivatives stemming from this core that has demonstrated significant biological activity against a range of protein kinases implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyridine scaffold as a platform for kinase inhibitor design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.
Kinase Inhibition Profile of Thieno[3,2-b]pyridine Derivatives
Derivatives of the thieno[3,2-b]pyridine scaffold have been shown to inhibit several important protein kinases. The core structure's ability to engage in weak interactions with the kinase hinge region facilitates diverse binding modes, enabling the development of highly selective, ATP-competitive inhibitors that anchor in the kinase's back pocket.[1][2] Key kinase targets include Src, VEGFR-2, c-Met, Haspin, and Cyclin-Dependent Kinase-Like (CDKL) kinases.[1][2][3]
Quantitative Data on Thieno[3,2-b]pyridine and Related Scaffolds
While specific IC50 values for this compound are not extensively reported in the literature, numerous studies have detailed the potent inhibitory activities of its derivatives. The following tables summarize the available quantitative data for various thieno[3,2-b]pyridine and structurally related thienopyridine derivatives against their respective kinase targets.
| Compound/Derivative Class | Kinase Target | IC50 (µM) | Reference |
| 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno [3,2-b]pyridine-6-carbonitriles | Src | - | [3] |
| Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | VEGFR-2, c-Met | - | [3] |
| Thieno[2,3-b]pyridine Derivative 8d | PIM-1 | 0.019 | [4] |
| Thieno[2,3-b]pyridine Derivative 5b | PIM-1 | 0.044 | [4] |
| Thieno[2,3-b]pyridine Derivative 15e | PIM-1 | 0.083 | [4] |
| Thieno[2,3-b]pyridine Derivative 10c | PIM-1 | 0.128 | [4] |
| Thieno[2,3-b]pyridine Derivative 13h | PIM-1 | 0.479 | [4] |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | 0.23 | [5] |
| Thieno[2,3-c]pyridine Derivative 6i (Antiproliferative Activity) | HSC3 cell line | 10.8 | [6] |
| Thieno[2,3-c]pyridine Derivative 6i (Antiproliferative Activity) | T47D cell line | 11.7 | [6] |
| Thieno[2,3-c]pyridine Derivative 6i (Antiproliferative Activity) | RKO cell line | 12.4 | [6] |
Key Signaling Pathways Targeted by Thieno[3,2-b]pyridine Derivatives
The therapeutic potential of thieno[3,2-b]pyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
Src Signaling Pathway
The Src family of non-receptor tyrosine kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis.[6][7][8][9][10] Aberrant Src activation is a common feature in many cancers.[10]
Caption: Simplified Src signaling pathway and the inhibitory action of thieno[3,2-b]pyridine derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11][12][13][14][15] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.
Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by thieno[3,2-b]pyridine derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play critical roles in cell proliferation, motility, migration, and invasion.[1][16][17][18][19] Dysregulation of the HGF/c-Met axis is implicated in tumor growth and metastasis.[16][18]
Caption: The HGF/c-Met signaling pathway and its antagonism by thieno[3,2-b]pyridine derivatives.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the evaluation of thieno[3,2-b]pyridine derivatives as kinase inhibitors.
Synthesis of Thieno[2,3-b]pyridine Derivatives
A general method for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides involves the reaction of 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with the appropriate 2-chloro-N-(substituted phenyl)acetamides in the presence of sodium ethoxide.
Caption: General workflow for the synthesis of thieno[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant kinase of interest (e.g., Src, VEGFR-2, c-Met)
-
Specific peptide substrate for the kinase
-
ATP
-
Thieno[3,2-b]pyridine derivative test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thieno[3,2-b]pyridine derivatives in DMSO.
-
Kinase Reaction Setup: In the wells of the assay plate, add the kinase assay buffer, the kinase, and the serially diluted test compounds or DMSO (vehicle control). Allow a pre-incubation period of 10-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol measures the ability of a compound to inhibit a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Thieno[3,2-b]pyridine derivative test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Phospho-specific detection antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives or DMSO for a specified duration.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer to each well.
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the phospho-specific detection antibody.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Determine the effect of the compound on substrate phosphorylation relative to controls.
Caption: Workflow for a cell-based kinase phosphorylation ELISA.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a thieno[3,2-b]pyridine derivative in a mouse xenograft model.
Materials:
-
Human cancer cell line with a known dependence on the target kinase
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Thieno[3,2-b]pyridine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the thieno[3,2-b]pyridine derivative or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compound.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Through targeted chemical modifications, derivatives of this core structure have demonstrated potent and selective inhibition of key kinases involved in cancer and other diseases. The information presented in this technical guide, including quantitative inhibitory data, descriptions of relevant signaling pathways, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of thieno[3,2-b]pyridine derivatives to advance them into clinical development.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. c-MET [stage.abbviescience.com]
- 19. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Technical Guide to Thieno[3,2-b]pyridine-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the antitumor properties of a specific subclass: Thieno[3,2-b]pyridine-6-carboxylic acid and its analogs. These compounds have garnered significant interest due to their potent inhibitory effects on various cancer cell lines and their modulation of key signaling pathways implicated in tumorigenesis and metastasis. This document provides a comprehensive overview of their quantitative antitumor activity, detailed experimental protocols for their evaluation, and a visual representation of the underlying molecular mechanisms.
Data Presentation: Quantitative Antitumor Activity
The antitumor efficacy of this compound analogs has been evaluated across a panel of human cancer cell lines. The following tables summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of the potency of various derivatives.
Table 1: Growth Inhibitory (GI₅₀) Activity of 6-[(hetero)arylamino]thieno[3,2-b]pyridine Derivatives [1]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| Benzothiazole Derivative | MCF-7 (Breast Adenocarcinoma) | 3.5 - 6.9 |
| A375-C5 (Melanoma) | 3.5 - 6.9 | |
| NCI-H460 (Non-small cell lung) | 3.5 - 6.9 | |
| Indole Derivative | MCF-7 (Breast Adenocarcinoma) | 13 - 21 |
| A375-C5 (Melanoma) | 13 - 21 | |
| NCI-H460 (Non-small cell lung) | 13 - 21 |
Table 2: Growth Inhibitory (GI₅₀) Activity of Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) [2]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Non-Tumor Cell Line (PLP1) GI₅₀ (µM) |
| 2f | HepG2 (Hepatocellular Carcinoma) | 1.2 | > 125 |
| Ellipticine (Control) | HepG2 (Hepatocellular Carcinoma) | 2.9 | 3.3 |
Table 3: Growth Inhibitory (GI₅₀) Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives [3]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| 2e (3-(4-chlorophenyl)) | MDA-MB-231 (Triple Negative Breast Cancer) | 13 |
| MDA-MB-468 (Triple Negative Breast Cancer) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides step-by-step protocols for key experiments cited in the evaluation of this compound analogs.
Cell Viability and Proliferation Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the thieno[3,2-b]pyridine analogs and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the wells five times with slow-running tap water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm.
-
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed cells and treat with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo model is used to assess the anti-angiogenic and antitumor effects of compounds.
-
Procedure:
-
Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.
-
On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
On day 8, a sterile silicon ring is placed on the CAM.
-
Cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel are implanted onto the CAM within the ring.
-
The test compound is applied topically to the tumor mass on subsequent days.
-
On day 12, the tumors are excised, weighed, and photographed to assess the effect of the compound on tumor growth and angiogenesis.
-
Signaling Pathways and Mechanisms of Action
This compound analogs exert their antitumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thieno[3,2-b]pyridine derivatives have been shown to inhibit VEGFR-2 kinase activity.[3][4]
Caption: Inhibition of the VEGFR-2 signaling cascade by Thieno[3,2-b]pyridine analogs.
c-Met Signaling Pathway Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, invasion, and angiogenesis. Thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of c-Met.[3][4]
Caption: Blockade of the c-Met signaling pathway by Thieno[3,2-b]pyridine analogs.
JAK/STAT3 Signaling Pathway Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is common in many cancers.
Caption: Thieno[3,2-b]pyridine analogs interfere with the JAK/STAT3 signaling pathway.
Conclusion
This compound and its analogs represent a promising class of antitumor agents with potent activity against a range of cancer cell lines. Their mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth, survival, and angiogenesis. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important scaffold. Future structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective cancer therapies.
References
- 1. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-b]pyridine Core: A Promising Scaffold for Novel Antimicrobial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a rich source of biologically active molecules. Among them, the thieno[3,2-b]pyridine core, a fused bicyclic heteroaromatic system, has garnered significant attention for its potential as a versatile scaffold in the design of new antimicrobial drugs. This technical guide provides a comprehensive overview of the antimicrobial properties of thieno[3,2-b]pyridine derivatives, detailing their activity against a range of pathogens, their mechanisms of action, and the experimental protocols for their synthesis and evaluation.
Antimicrobial Activity Spectrum
Derivatives of the thienopyridine scaffold have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties. The specific isomer of the thienopyridine core, along with the nature and position of substituents, plays a crucial role in determining the potency and spectrum of activity.
Antibacterial Activity
Thieno[3,2-b]pyridine derivatives have shown notable activity against various bacterial species, including clinically relevant pathogens. A significant finding is the potent anti-mycobacterial activity of certain thieno[3,2-b]pyridinone derivatives against Mycobacterium tuberculosis. Furthermore, studies on the isomeric thieno[2,3-b]pyridine and thieno[3,2-c]pyridine cores have revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thienopyridine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Derivative/Substituent | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis H37Rv | Reference(s) |
| Thieno[3,2-c]pyridine | 2a (4-chlorophenoxy) | 100 | 250 | 200 | >500 | - | [1] |
| Thieno[3,2-c]pyridine | 2d (4-nitrophenoxy) | 50 | 100 | 250 | 500 | - | [1] |
| Thieno[3,2-b]pyridinone | 6c | - | - | - | - | 0.5-1 | [2] |
| Thieno[3,2-b]pyridinone | 6i | - | - | - | - | ≤1 | [2] |
| Thieno[2,3-b]pyridine | Fused Pyrimidinone (2d) | - | - | - | - | - | [3] |
| Thieno[2,3-b]pyridine | Fused Pyrimidinone (2e) | - | - | - | - | - | [3] |
Note: The results for compounds 2d and 2e against non-mycobacterial species were presented as MIC/MBC in µM and have been qualitatively summarized. For detailed values, please refer to the original publication.
Antifungal Activity
The antifungal potential of the thienopyridine scaffold has also been explored. Certain derivatives have exhibited inhibitory activity against pathogenic fungi, highlighting the versatility of this core structure.
Table 2: Antifungal Activity of Thienopyridine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Derivative/Substituent | Aspergillus niger | Candida albicans | Reference(s) |
| Thieno[3,2-c]pyridine | 2a (4-chlorophenoxy) | 250 | >500 | [1] |
| Thieno[3,2-c]pyridine | 2d (4-nitrophenoxy) | 200 | 500 | [1] |
| Thieno[3,2-b]pyridine | 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (I-1, I-5, I-7, I-12) | - | - | [4] |
Note: The antifungal activity for the 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives was reported as EC50 values against various plant pathogenic fungi and not specifically against A. niger or C. albicans in the provided search results.
Mechanisms of Action
The antimicrobial effects of thieno[3,2-b]pyridine derivatives are attributed to their interaction with specific molecular targets within the microbial cells. Two key mechanisms of action have been identified for the broader thienopyridine class: inhibition of enoyl-acyl carrier protein (ACP) reductase (InhA) and inhibition of DNA gyrase.
Inhibition of Enoyl-ACP Reductase (InhA)
A series of novel thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with their mechanism of action elucidated as the direct inhibition of InhA.[2] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] By inhibiting InhA, these compounds disrupt mycolic acid synthesis, leading to bacterial cell death. This targeted mechanism is particularly promising for the development of new anti-tuberculosis drugs.
Inhibition of DNA Gyrase
For other classes of thienopyridine derivatives, particularly isomers like thieno[2,3-b]pyridines, a proposed mechanism of action is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving topological stress. By inhibiting DNA gyrase, these compounds can disrupt these fundamental cellular processes, leading to bacterial cell death. This mechanism is the target of the successful fluoroquinolone class of antibiotics, suggesting that novel gyrase inhibitors based on the thienopyridine scaffold could be highly effective.
Experimental Protocols
Standardized and reproducible experimental protocols are paramount in the evaluation of novel antimicrobial compounds. The following sections detail the methodologies for the synthesis of a key thieno[3,2-b]pyridine intermediate and for the assessment of the antimicrobial and cytotoxic activities of thienopyridine derivatives.
Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid
This protocol describes the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid, a key intermediate for the elaboration of various derivatives. The synthesis is achieved via a Friedländer annulation.
Materials:
-
3-azido-2-formylthiophene
-
Ethanol
-
Piperidine
-
Hydrogen sulfide gas
-
Pyruvic acid
-
15% Aqueous sodium hydroxide
Procedure:
-
Preparation of the Amine Intermediate: Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.
-
Reduction of the Azide: Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. The reaction is exothermic and will evolve nitrogen gas. Continue the addition of hydrogen sulfide for approximately 45 minutes until nitrogen evolution ceases.
-
Removal of Sulfur: Cool the reaction mixture to 0°C and filter off the precipitated sulfur.
-
Friedländer Condensation: To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.
-
Reaction Work-up: The subsequent work-up and purification steps, which may include acidification, extraction, and crystallization, should be performed to isolate the final product, Thieno[3,2-b]pyridine-5-carboxylic acid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (Thienopyridine derivatives)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inocula
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Preparation of Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., NIH/3T3 mouse fibroblast cells)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
96-well tissue culture plates
-
Test compounds (Thienopyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The thieno[3,2-b]pyridine core and its isomers represent a highly promising scaffold for the development of novel antimicrobial agents. The demonstrated activity against a range of bacterial and fungal pathogens, coupled with the elucidation of specific mechanisms of action such as InhA and DNA gyrase inhibition, provides a solid foundation for further drug discovery efforts. The structure-activity relationship studies highlighted in the literature underscore the importance of substituent patterns in modulating the antimicrobial potency and spectrum.
Future research should focus on the synthesis and evaluation of a wider array of thieno[3,2-b]pyridine derivatives to expand the structure-activity relationship knowledge base. Optimization of the lead compounds with potent anti-mycobacterial activity is a particularly promising avenue. Furthermore, in-depth studies on the mechanism of action, including the identification of potential secondary targets and the investigation of resistance development, will be crucial. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising compounds, paving the way for the potential development of new and effective treatments for infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Thieno[3,2-b]pyridine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[3,2-b]pyridine derivatives, focusing on their anticancer and kinase inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Anticancer Activity of Thieno[3,2-b]pyridine Derivatives
Thieno[3,2-b]pyridine derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. The anticancer activity is significantly influenced by the nature and position of substituents on the core scaffold.
Structure-Activity Relationship for Anticancer Activity
Studies have shown that substitutions at the C2, C3, and C7 positions of the thieno[3,2-b]pyridine ring are crucial for potent anticancer activity.
Table 1: SAR of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against Triple-Negative Breast Cancer (TNBC) Cell Lines.
| Compound | R | Cell Line | GI50 (µM) | Reference |
| 2a | Phenyl | MDA-MB-231 | > 50 | [1] |
| MDA-MB-468 | > 50 | [1] | ||
| 2b | p-Tolyl | MDA-MB-231 | 28 | [1] |
| MDA-MB-468 | 35 | [1] | ||
| 2c | p-Methoxyphenyl | MDA-MB-231 | > 50 | [1] |
| MDA-MB-468 | > 50 | [1] | ||
| 2e | p-Chlorophenyl | MDA-MB-231 | 13 | [1] |
| MDA-MB-468 | 15 | [1] | ||
| 2f | p-Cyanophenyl | MDA-MB-231 | 16 | [1] |
| MDA-MB-468 | 18 | [1] | ||
| 2g | 4-Pyridyl | MDA-MB-231 | 14 | [1] |
| MDA-MB-468 | 17 | [1] | ||
| 2h | 3-Furyl | MDA-MB-231 | > 50 | [1] |
| MDA-MB-468 | > 50 | [1] |
GI50: The concentration of the drug that inhibits 50% of cell growth.
The data in Table 1 indicates that electron-withdrawing groups (e.g., -Cl, -CN) or a bioisosteric replacement of the phenyl ring with a pyridyl ring at the C3 position enhances the antitumor activity against TNBC cell lines.[1] In contrast, electron-donating groups (e.g., -OMe, -Me) or a furan ring at the same position result in a loss of activity.[1]
Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for the design of potent and selective protein kinase inhibitors.[2][3] Kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.
Structure-Activity Relationship for Kinase Inhibition
Thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including Haspin, VEGFR-2, and c-Met.[2][4]
Table 2: In Vitro Inhibitory Potency of Thieno[3,2-b]pyridine Derivatives against Various Kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| MU1920 | Haspin | 6 | [2] |
| A | c-Met | < 10 | [4] |
| A | VEGFR-2 | < 10 | [4] |
IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The high potency of these derivatives underscores the potential of the thieno[3,2-b]pyridine core as a pharmacophore for designing novel kinase inhibitors.
Signaling Pathways
Understanding the signaling pathways modulated by thieno[3,2-b]pyridine derivatives is crucial for elucidating their mechanism of action and for rational drug design.
Haspin Kinase Signaling Pathway
Haspin kinase plays a critical role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during mitosis.[2] Inhibition of Haspin by derivatives like MU1920 can disrupt this process, leading to mitotic arrest and cell death in cancer cells.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Thieno[3,2-b]pyridine derivatives that inhibit VEGFR-2 can block downstream signaling cascades, thereby inhibiting angiogenesis and suppressing tumor growth.
Experimental Protocols
To ensure the reproducibility and standardization of research, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in an appropriate kinase buffer.
-
Inhibitor Addition: Add the thieno[3,2-b]pyridine derivative at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Synthesis of Thieno[3,2-b]pyridine Derivatives
A common and versatile method for the synthesis of substituted thieno[3,2-b]pyridines involves the Suzuki-Miyaura cross-coupling reaction.[1]
Logical Relationships in Thieno[3,2-b]pyridine SAR Studies
The process of establishing a structure-activity relationship is iterative and involves a cycle of design, synthesis, and biological evaluation.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of oncology and kinase inhibition. The structure-activity relationships discussed in this guide highlight key structural modifications that can be exploited to enhance biological activity and selectivity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to advance the discovery and development of new thieno[3,2-b]pyridine-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. biorbyt.com [biorbyt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in Thieno[3,2-b]pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its derivatives are key components in the development of novel therapeutics, including highly selective kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5).[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the C-C bond formation necessary to functionalize this core structure, enabling the synthesis of diverse compound libraries for drug discovery and development.[2][3]
Applications in Drug Discovery
Kinase Inhibition: Thieno[3,2-b]pyridine-based molecules have been identified as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often implicated in diseases like cancer.[1][4] Notably, derivatives of this scaffold have shown high selectivity for Haspin kinase, an atypical kinase involved in mitosis, making it a promising target for novel anti-cancer therapies.[1][4]
Neurological Disorders: The thieno[3,2-b]pyridine core is a vital pharmacophore for agents targeting neurological disorders. Specific derivatives function as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), which is involved in modulating synaptic plasticity.[5] This makes them valuable candidates for treating conditions such as levodopa-induced dyskinesia in Parkinson's disease, fragile X syndrome, and various psychiatric disorders.[5]
Experimental Protocols
The following protocols are generalized from reported procedures for the Suzuki-Miyaura cross-coupling of halogenated thieno[3,2-b]pyridines with various boronic acids or their derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling:
A mixture of the halo-thieno[3,2-b]pyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.6 equiv.), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄, 2-4 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-6 equiv.) is prepared in a suitable solvent (e.g., DME, THF, or dioxane). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Synthesis of Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate [2]
To a reaction vessel containing methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.150 g, 0.554 mmol) and potassium p-tolyltrifluoroborate (0.132 g, 0.664 mmol) is added potassium carbonate (0.459 g, 3.32 mmol) and PdCl₂(dppf)·CH₂Cl₂ (0.018 g, 0.022 mmol, 4 mol%). The vessel is evacuated and backfilled with argon. Anhydrous DME (10 mL) is added, and the mixture is heated at 85 °C for 4.5 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (40% ether/petroleum ether) to yield the title compound as a white solid (0.132 g, 84% yield).
Data Presentation
Table 1: Summary of Suzuki-Miyaura Reaction Conditions and Yields for the Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [2]
| Entry | Boron Reagent | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Potassium p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | DME | 4.5 | 84 |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | DME | 4 | 70 |
| 3 | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | DME | 4 | 66 |
| 4 | Potassium 3-furanyltrifluoroborate | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | DME | 4.5 | 52 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura functionalization.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of Thieno[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the amide coupling of Thieno[3,2-b]pyridine-6-carboxylic acid, a key scaffold in medicinal chemistry. The thieno[3,2-b]pyridine core is a significant pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and modulators of metabotropic glutamate receptors. The synthesis of amide derivatives from the corresponding carboxylic acid is a crucial step in the development of new chemical entities based on this scaffold.
The electron-deficient nature of the pyridine ring in the thieno[3,2-b]pyridine system can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions critical for achieving high yields and purity. These notes summarize effective methods and provide detailed experimental procedures for the successful synthesis of Thieno[3,2-b]pyridine-6-carboxamides.
Experimental Workflow Overview
Figure 1. General workflow for the amide coupling of this compound.
Quantitative Data Summary
The following tables summarize various reported conditions for the amide coupling of thieno[3,2-b]pyridine carboxylic acid isomers and related thienopyridine systems. This data provides a comparative overview of different coupling methodologies.
Table 1: Amide Coupling via Acid Chloride Intermediate [1]
| Amine Substrate | Activating Agent | Base | Solvent | Reaction Time | Yield (%) |
| Various heterocyclic amines | POCl₃ | Pyridine | Pyridine | 30 min | 15 - 95 |
Table 2: HATU-Mediated Amide Coupling [2]
| Carboxylic Acid Scaffold | Amine Substrate | Base | Solvent | Reaction Conditions | Yield |
| 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | Various amines | DIPEA | DMF | Room Temperature | Low to High |
| Substituted 3-aminothieno[2,3-b]pyridine-2-carboxylic acids | Various amines | DIPEA | DMF | Room Temperature | Moderate to High |
Table 3: Amide Synthesis of Related Thienopyridine Carboxamides [3]
| Amine Substrate | Yield (%) |
| N-(4-fluorophenyl) | 83 |
| N-(4-methoxyphenyl) | 69 |
Detailed Experimental Protocols
Below are detailed protocols for common and effective methods for the amide coupling of this compound.
Protocol 1: Amide Coupling via In-Situ Acid Chloride Formation
This protocol is adapted from the synthesis of isomeric thieno[3,2-b]pyridine-5-carboxamides and is a robust method for a variety of amine substrates.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Desired primary or secondary amine
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (optional, for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine at room temperature, add phosphorus oxychloride (1.1 - 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired Thieno[3,2-b]pyridine-6-carboxamide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes the common peptide coupling reagent HATU and is generally effective for a wide range of carboxylic acids and amines, including those that are less reactive.[2]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve this compound (1.0 eq), HATU (1.1 - 1.5 eq), and the desired amine (1.0 - 1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the pure Thieno[3,2-b]pyridine-6-carboxamide.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This classic coupling method using a carbodiimide (EDC) and an additive (HOBt) is a cost-effective and widely used procedure for amide bond formation.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.1 - 1.5 eq), and the desired amine (1.0 - 1.2 eq) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.1 - 1.5 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Thieno[3,2-b]pyridine-6-carboxamide.
References
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridine-6-carboxylic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of thieno[3,2-b]pyridine-6-carboxylic acid esters and amides, valuable scaffolds in medicinal chemistry. The protocols outlined herein describe a practical approach for the construction of the core heterocyclic system followed by functionalization to the target compounds.
Introduction
The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold found in a variety of pharmacologically active compounds. Derivatives of this ring system have garnered significant interest in drug discovery, exhibiting a wide range of biological activities. This application note details a robust synthetic pathway to access this compound and its subsequent conversion to ester and amide derivatives, which are key intermediates for the development of novel therapeutic agents.
The overall synthetic strategy involves a three-stage process:
-
Core Synthesis: Construction of the thieno[3,2-b]pyridine ring system with a nitrile group at the 6-position via a Gewald-type reaction followed by a cyclization.
-
Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid.
-
Functionalization: Esterification or amidation of the carboxylic acid to yield the final target molecules.
Data Presentation
The following tables summarize the key reactions, conditions, and expected yields for the synthesis of this compound and its derivatives.
Table 1: Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Gewald Aminothiophene Synthesis | Ketone, Malononitrile, Sulfur, Morpholine | Ethanol | 50 °C | 2 h | 70-85 |
| 2 | Pyridine Ring Formation | 2-aminothiophene derivative, Diethyl ethoxymethylenemalonate | Dowtherm A | 250 °C | 30 min | 60-75 |
| 3 | Decarboxylation & Aromatization | Product from Step 2 | Dowtherm A | 250 °C | 15 min | >90 |
| 4 | Nitrile Hydrolysis | Thieno[3,2-b]pyridine-6-carbonitrile, NaOH (aq) | Ethylene Glycol | 160 °C | 4 h | 80-95 |
Table 2: Synthesis of this compound Esters
| Ester Derivative | Alcohol | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Methyl Ester | Methanol | H₂SO₄ (conc.) | Methanol | Reflux | 12-24 h | 85-95 |
| Ethyl Ester | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux | 12-24 h | 85-95 |
Table 3: Synthesis of this compound Amides
| Amide Derivative | Amine | Coupling Reagent | Base | Solvent | Temperature | Time | Yield (%) |
| Primary Amide | NH₄Cl | HATU | DIPEA | DMF | Room Temp | 12 h | 75-90 |
| N-Benzylamide | Benzylamine | HATU | DIPEA | DMF | Room Temp | 12 h | 80-95 |
| N,N-Diethylamide | Diethylamine | HATU | DIPEA | DMF | Room Temp | 12 h | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general strategy for the synthesis of substituted thieno[3,2-b]pyridines.
Step 1: Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.2 eq).
-
Heat the mixture to 50 °C for 2 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the 2-aminothiophene derivative.
Step 2: Synthesis of Ethyl 7-amino-thieno[3,2-b]pyridine-6-carboxylate derivative
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated in Dowtherm A at 250 °C for 30 minutes.
-
Cool the reaction mixture and dilute with hexanes.
-
Collect the precipitated solid by filtration, wash with hexanes, and dry.
Step 3: Decarboxylation and Aromatization to Thieno[3,2-b]pyridine-6-carbonitrile derivative
-
The product from Step 2 is heated in Dowtherm A at 250 °C for an additional 15 minutes.
-
Cool the mixture and purify by column chromatography on silica gel to yield the thieno[3,2-b]pyridine-6-carbonitrile derivative.
Step 4: Hydrolysis to this compound
-
Suspend the thieno[3,2-b]pyridine-6-carbonitrile derivative (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 6M).
-
Add ethylene glycol as a co-solvent and heat the mixture to 160 °C for 4 hours.[1][2]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis of this compound Esters (Fischer Esterification)
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.[3][4]
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or recrystallization.
Protocol 3: Synthesis of this compound Amides (HATU Coupling)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and DIPEA (N,N-Diisopropylethylamine) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (or its hydrochloride salt, in which case an additional equivalent of base is required) (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or recrystallization.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of target compounds.
Reaction Pathway: Core Synthesis
Caption: Key steps in the synthesis of the core carboxylic acid.
Reaction Pathway: Functionalization
Caption: Conversion of the carboxylic acid to esters and amides.
References
Application Notes and Protocols for High-Throughput Screening of Thieno[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridine-6-carboxylic acid and its derivatives represent a promising class of compounds in drug discovery, demonstrating significant potential as modulators of key biological targets. The thieno[3,2-b]pyridine scaffold is a core component in a new generation of highly selective kinase inhibitors, particularly targeting underexplored kinases such as Haspin and Cyclin-dependent kinase-like kinases (CDKLs)[1][2][3]. These compounds typically act as ATP-competitive inhibitors, binding to the kinase hinge region[1][2].
Furthermore, derivatives of this scaffold, such as thieno[3,2-b]pyridine-5-carboxamides, have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[4][5][6]. This highlights the versatility of the thieno[3,2-b]pyridine core in targeting different classes of proteins. Given the therapeutic importance of both kinases and G-protein coupled receptors, this compound and its analogs are excellent candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
These application notes provide a framework for utilizing this compound in HTS, focusing on a representative kinase inhibition assay. The protocols and data presented are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the target of interest and assay technology.
Data Presentation: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
The following table summarizes the inhibitory activity of various Thieno[3,2-b]pyridine derivatives against their respective targets. This data illustrates the potential of this scaffold in achieving high potency.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| MU1920 | Haspin Kinase | Biochemical | < 10 | [1][2] |
| Compound 19aD | mGluR5 | Cell-based | 22 | |
| Compound 19aB | mGluR5 | Cell-based | 61 | |
| Lead Compound | c-Met/VEGFR2 | In vitro | Low nanomolar | [7] |
Experimental Protocols
High-Throughput Screening Protocol for Kinase Inhibition (Representative)
This protocol describes a general method for a luminescence-based kinase assay, suitable for HTS of compounds like this compound against a target kinase (e.g., Haspin). The assay measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates kinase activity and inhibition of this decrease signifies inhibitory action of the test compound.
Materials and Reagents:
-
This compound (or library of derivatives)
-
Target Kinase (e.g., recombinant Human Haspin)
-
Kinase Substrate (e.g., Histone H3 peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
384-well white, opaque plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO in a source plate. A typical starting concentration range for HTS is 10 mM.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 25-100 nL) of the compound solutions to the 384-well assay plates. Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the target kinase and its substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined by titration experiments to be in the linear range of the assay.
-
-
Kinase Reaction:
-
Add the enzyme/substrate mixture to the compound-containing wells of the 384-well plate.
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting the ATP supply.
-
-
Signal Detection:
-
Following incubation, add the luminescent kinase assay reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_positive_control - Luminescence_sample) / (Luminescence_positive_control - Luminescence_negative_control)
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Haspin Kinase Signaling Pathway and Point of Inhibition.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development of Thieno[3,2-b]pyridine-6-carboxylic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a versatile heterocyclic structure that forms the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise as inhibitors of a range of therapeutic targets, including protein kinases, Hsp90, and enoyl-ACP reductase, as well as modulators of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] Given the diverse potential of this chemical class, Thieno[3,2-b]pyridine-6-carboxylic acid represents a key starting point for chemical biology and drug discovery programs.
These application notes provide a comprehensive framework for the initial biological characterization of this compound. The following protocols outline a tiered screening approach, beginning with broad cell-based assays to assess cytotoxic and antiproliferative effects, followed by specific enzymatic assays to investigate potential kinase inhibition. This systematic approach is designed to efficiently identify and characterize the biological activity of this and related compounds.
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 (µM) |
| MDA-MB-231 | Triple Negative Breast Cancer | Sulforhodamine B | 15.2 |
| MDA-MB-468 | Triple Negative Breast Cancer | Sulforhodamine B | 21.7 |
| NCI-H460 | Non-Small Cell Lung Cancer | Sulforhodamine B | 18.9 |
| MCF-12A | Non-tumorigenic Breast Epithelial | Sulforhodamine B | > 100 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | IC50 (µM) |
| Haspin (GSG2) | ADP-Glo™ Kinase Assay | 8.5 |
| Cyclin Dependent Kinase Like 5 (CDKL5) | ADP-Glo™ Kinase Assay | 12.3 |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | ADP-Glo™ Kinase Assay | > 50 |
| Protein Kinase A (PKA) | ADP-Glo™ Kinase Assay | > 50 |
Experimental Protocols
Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
This protocol describes a method to evaluate the in vitro anticancer potential of this compound against various cancer cell lines.[4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, NCI-H460)[4]
-
Non-tumorigenic cell line (e.g., MCF-12A)[4]
-
Complete cell culture medium (specific to each cell line)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations.
-
Cell Treatment: Treat the cells with the prepared dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of this compound against specific protein kinases.[1]
Materials:
-
This compound
-
Recombinant protein kinases (e.g., Haspin, CDKLs)[1]
-
Kinase-specific substrates and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
Kinase Reaction Setup: In each well of the plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Include no-enzyme and no-compound controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Conversion of ADP to ATP: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: Incubate the plate at room temperature and then measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits kinase activity by 50%).
Mandatory Visualizations
Caption: A streamlined workflow for the initial screening and validation of this compound activity.
Caption: A representative kinase signaling cascade potentially targeted by thieno[3,2-b]pyridine derivatives.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
Application Notes and Protocols: Thieno[3,2-b]pyridine-6-carboxylic Acid Scaffold as a Chemical Probe for Haspin Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes describe the use of chemical probes derived from the thieno[3,2-b]pyridine-6-carboxylic acid scaffold, exemplified by the potent and selective inhibitor MU1920, for the investigation of Haspin kinase. Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment of chromosomes during mitosis.[1][2][3] Dysregulation of Haspin activity has been implicated in cancer, making it an attractive target for therapeutic intervention.
Introduction to Thieno[3,2-b]pyridine-Based Probes
The thieno[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of highly selective kinase inhibitors.[4][5] One such derivative, MU1920, has emerged as a high-quality chemical probe for studying Haspin kinase biology.[4][5][6] It exhibits potent, ATP-competitive inhibition of Haspin kinase and demonstrates excellent selectivity, making it a valuable tool for dissecting the cellular functions of this important mitotic kinase.[6]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of MU1920
| Target Kinase | Compound | IC50 (nM) | Inhibition Type |
| Haspin | MU1920 | 6 | ATP-competitive |
Data sourced from MedchemExpress, citing Moyano PM, et al.[6]
Table 2: Cellular Activity of Thieno[3,2-b]pyridine-Based Haspin Inhibitors
| Cell Line | Compound | Effect | Reference Compound |
| A549, SW480 | CHR-6494 | Significant reduction in H3T3 phosphorylation (in combination with mTOR inhibitor) | DMSO |
| MDA-MB-231 | CHR-6494 | Inhibition of cell proliferation (IC50 = 757.1 nM) | DMSO |
| MCF7 | CHR-6494 | Inhibition of cell proliferation (IC50 = 900.4 nM) | DMSO |
| SKBR3 | CHR-6494 | Inhibition of cell proliferation (IC50 = 1.53 µM) | DMSO |
_CHR-6494 is another potent Haspin inhibitor, and its effects on cellular H3T3 phosphorylation and proliferation are representative of the effects expected from potent and selective thieno[3,2-b]pyridine-based Haspin inhibitors like MU1920.[7][8]
Mandatory Visualizations
Diagram 1: Haspin Kinase Signaling Pathway
Caption: Haspin kinase signaling pathway during mitosis.
Diagram 2: Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro Haspin kinase inhibition assay.
Diagram 3: Workflow for Cell-Based H3T3 Phosphorylation Assay
Caption: Workflow for cell-based H3T3 phosphorylation ELISA.
Experimental Protocols
Protocol 1: In Vitro Radiometric Haspin Kinase Assay
This protocol is adapted from standard radiometric kinase assay procedures.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA)
-
[γ-³³P]ATP
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Haspin kinase, and the histone H3 peptide substrate.
-
Add the thieno[3,2-b]pyridine probe (e.g., MU1920) at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Haspin.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Wash the P81 paper once with acetone and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the probe relative to the DMSO control and determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a non-radioactive alternative for measuring Haspin kinase activity.
Materials:
-
Recombinant human Haspin kinase
-
Biotinylated histone H3 peptide substrate
-
Europium-labeled anti-phospho-H3T3 antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT
-
Stop/Detection Buffer: Assay buffer containing EDTA and the detection reagents (Eu-antibody and Streptavidin-acceptor)
-
ATP
-
TR-FRET compatible plate reader
Procedure:
-
In a suitable microplate, add the thieno[3,2-b]pyridine probe at various concentrations, followed by the Haspin kinase and the biotinylated histone H3 peptide substrate in assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for 60-90 minutes.
-
Stop the reaction and initiate detection by adding the Stop/Detection Buffer.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and subsequently the percent inhibition to determine the IC50 value.
Protocol 3: Cell-Based ELISA for Histone H3 Threonine 3 Phosphorylation
This protocol measures the ability of the chemical probe to inhibit Haspin kinase activity within a cellular context.
Materials:
-
Human cell line (e.g., HeLa, A549)
-
96-well cell culture plates
-
Thieno[3,2-b]pyridine probe (e.g., MU1920)
-
Fixing Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate
-
Stop Solution: 2N H₂SO₄
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[3,2-b]pyridine probe for a specified duration (e.g., 2-24 hours). Include a DMSO control.
-
Remove the culture medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Add TMB Substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to cell number (e.g., using a Janus Green stain) and calculate the EC50 value for the inhibition of H3T3 phosphorylation.
References
- 1. Mitotic Histone H3 Phosphorylation by Vaccinia-Related Kinase 1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thieno[3,2-b]pyridine Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating significant potential as anticancer agents.[1][2] These compounds, characterized by a fused thiophene and pyridine ring system, have been shown to exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. This document provides a detailed overview of the application of Thieno[3,2-b]pyridine derivatives in cancer cell line studies, including a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives
The efficacy of various Thieno[3,2-b]pyridine derivatives has been quantified across multiple cancer cell lines. The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for selected compounds, providing a comparative view of their potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 13 (GI50) | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | [2] | ||
| Aminodi(hetero)arylamine derivative (ortho-NH2, para-OMe) | NCI-H460 | Non-Small Cell Lung Cancer | 1.4 (GI50) | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.30–1.63 (GI50) | [3] | |
| A375-C5 | Melanoma | 1.30–1.63 (GI50) | [3] | |
| HepG2 | Hepatocellular Carcinoma | 1.30–1.63 (GI50) | [3] | |
| MU1920 | - | - | 6 nM (Haspin Kinase Inhibition) | [4] |
Note: Some GI50 values were presented as a range for multiple cell lines in the source material.
Key Signaling Pathways and Mechanisms of Action
Thieno[3,2-b]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways. A notable mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[5][6][7]
Kinase Inhibition:
Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases and non-receptor tyrosine kinases. For instance, some have been shown to inhibit VEGFR-2 and c-Met, both of which are implicated in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] Others have been reported to inhibit the non-receptor tyrosine kinase Src, which is involved in cancer cell proliferation, survival, and invasion.[2] The thieno[3,2-b]pyridine scaffold has been recognized as an attractive template for developing highly selective kinase inhibitors.[5][6] One such derivative, MU1920, is a potent and selective inhibitor of Haspin kinase, which plays a key role in mitotic progression.[4]
Cell Cycle Arrest:
Certain Thieno[3,2-b]pyridine derivatives have been observed to induce cell cycle arrest, primarily in the G0/G1 phase.[2][3] By halting the cell cycle, these compounds prevent cancer cells from progressing to the DNA synthesis (S) and mitosis (M) phases, thereby inhibiting their proliferation. For example, compound 2e was found to cause an increase in the G0/G1 phase and a decrease in the S phase in MDA-MB-231 cells.[2]
Induction of Apoptosis:
While not all derivatives induce apoptosis, some have been shown to trigger this programmed cell death pathway in cancer cells. One aminodi(hetero)arylamine derivative was observed to increase the levels of apoptosis in the NCI-H460 cell line.[3] However, for other compounds like 2e, apoptosis was not identified as the primary mechanism of action, suggesting alternative cell death or cytostatic pathways might be involved.[2]
Below is a diagram illustrating a generalized signaling pathway targeted by Thieno[3,2-b]pyridine derivatives.
Caption: Generalized signaling pathway inhibited by Thieno[3,2-b]pyridine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of Thieno[3,2-b]pyridine derivatives in cancer cell lines.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thieno[3,2-b]pyridine derivative stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8]
-
Prepare serial dilutions of the Thieno[3,2-b]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.[8]
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thieno[3,2-b]pyridine derivative
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Fix the cells by gently adding 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[3]
-
Measure the absorbance at 540 nm.[3]
-
Calculate the GI50 value from the dose-response curve.
-
Caption: General workflow for cell viability and cytotoxicity assays.
Cell Cycle Analysis
Cell cycle analysis is performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing.[9]
-
Incubate at -20°C overnight for fixation.[9]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with the Thieno[3,2-b]pyridine derivative.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Caption: Workflow for apoptosis and cell cycle analysis.
Conclusion
Thieno[3,2-b]pyridine derivatives represent a versatile and potent scaffold for the development of novel anticancer agents. Their ability to target key oncogenic signaling pathways, induce cell cycle arrest, and in some cases, apoptosis, underscores their therapeutic potential. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of these compounds, enabling researchers to systematically assess their efficacy and elucidate their mechanisms of action in various cancer cell lines. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their development as clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Thieno[3,2-b]pyridine-6-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While extensive research is available on various derivatives, this document focuses on the known in vitro and in vivo applications of compounds containing the thieno[3,2-b]pyridine core, with a particular emphasis on anticancer and kinase inhibition activities. Although specific data for Thieno[3,2-b]pyridine-6-carboxylic acid is limited in the public domain, the studies on its close analogs, particularly esters and amides, provide a strong rationale for its potential as a valuable pharmacophore in drug discovery.
These notes provide an overview of the biological context, key experimental data, and detailed protocols to guide further research and development of thieno[3,2-b]pyridine-based compounds.
I. In Vitro Studies: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant potential as anticancer agents, particularly against triple-negative breast cancer (TNBC) cell lines. The following data is summarized from a study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.
Data Presentation
Table 1: Growth Inhibition (GI50) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives in TNBC Cell Lines.
| Compound ID | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | MCF-12A (non-tumorigenic) GI50 (µM) |
| 2a | > 50 | > 50 | > 50 |
| 2b | 25 | 30 | > 50 |
| 2c | 15 | 20 | > 50 |
| 2e | 13 | 18 | > 50 |
| 2f | > 50 | > 50 | > 50 |
| 2g | > 50 | > 50 | > 50 |
| 2h | 40 | 45 | > 50 |
Data extracted from a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1]
Experimental Protocols
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well for MDA-MB-231 and MDA-MB-468, 7,500 cells/well for MCF-12A) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding 10% (w/v) cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration that inhibits cell growth by 50%, using a dose-response curve.
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with the GI50 concentration of the test compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization
II. In Vivo Studies: Antitumor and Anti-mycobacterial Activity
Antitumor Activity (In Ovo Chick Chorioallantoic Membrane - CAM Model)[1]
A derivative, compound 2e from the in vitro studies, was shown to reduce tumor size in an in ovo CAM model, indicating anti-angiogenic and antitumor effects.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Tumor Cell Implantation: On day 9, gently place a suspension of tumor cells (e.g., MDA-MB-231) onto the CAM.
-
Compound Treatment: On day 12, topically apply the test compound onto the developing tumor.
-
Tumor Measurement: On day 16, excise the tumors and measure their size and weight.
-
Data Analysis: Compare the tumor size and weight between treated and control groups.
Anti-mycobacterial Activity (In Vivo Mouse Model)[2]
A series of thieno[3,2-b]pyridinone derivatives have been investigated for their activity against Mycobacterium tuberculosis in vivo. One promising compound, 6c , demonstrated favorable pharmacokinetic properties and efficacy in an acute mouse model of tuberculosis.[2]
Data Presentation
Table 2: In Vivo Efficacy of a Thieno[3,2-b]pyridinone Derivative against M. tuberculosis.
| Compound ID | Animal Model | Dosing Regimen | Outcome |
| 6c | Acute Mouse Model of TB | Oral | Significant reduction in bacterial load in lungs |
Data summarized from a study on thieno[3,2-b]pyridinone derivatives.[2]
-
Infection: Infect mice (e.g., BALB/c) via aerosol exposure with a standardized inoculum of M. tuberculosis.
-
Compound Administration: Begin treatment with the test compound at a specified time post-infection via the desired route (e.g., oral gavage).
-
Monitoring: Monitor the health and weight of the mice throughout the study.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice, homogenize the lungs and/or spleen, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFUs).
-
Data Analysis: Compare the CFU counts between the treated and untreated control groups.
Visualization
III. Mechanism of Action: Kinase Inhibition
The thieno[3,2-b]pyridine scaffold is a versatile template for the design of selective protein kinase inhibitors.[3][4] Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer.
Signaling Pathway
Thieno[3,2-b]pyridine derivatives have been shown to act as ATP-competitive inhibitors, often binding to the kinase back pocket, which can confer high selectivity.[3] One study identified a highly selective inhibitor of Haspin kinase, a protein involved in mitosis.[3][4]
Visualization
Conclusion
The thieno[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The provided data on various derivatives underscore the potential of this chemical class. The experimental protocols and workflows outlined here offer a foundation for researchers to further explore the biological activities of this compound and its analogs. Future studies should aim to synthesize and evaluate this compound itself to determine its specific in vitro and in vivo profile and to further unlock the therapeutic potential of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thieno[3,2-b]pyridine-6-carboxylic Acid as a Dual c-Met and VEGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridine derivatives have emerged as a promising class of small molecule inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression, notably the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] Dysregulation of c-Met and VEGFR2 signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, angiogenesis, invasion, and metastasis. The dual inhibition of both c-Met and VEGFR2 presents a compelling therapeutic strategy to simultaneously target tumor cells and the tumor microenvironment.
Data Presentation: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
The following tables summarize the inhibitory activities of representative thieno[3,2-b]pyridine derivatives against c-Met, VEGFR2, and cancer cell lines. It is important to note that these values are for derivatives and not the parent carboxylic acid.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine Derivative 1 | c-Met | Low nM range | [2][4] |
| Thieno[3,2-b]pyridine Derivative 1 | VEGFR2 | Low nM range | [2][4] |
| N3-arylmalonamide derivative | c-Met | Low nM range | [2] |
| N3-arylmalonamide derivative | VEGFR2 | Low nM range | [2] |
| N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide derivative | c-Met | Low nM range | [4] |
| N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide derivative | VEGFR2 | Low nM range | [4] |
Table 2: Anti-proliferative Activity of Thieno[3,2-b]pyridine Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Compound ID | GI50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 13 | [1] |
| NCI-H460 | Non-small cell lung cancer | Aminodi(hetero)arylamine derivative | 1.30–1.63 | |
| A549 | Non-small cell lung cancer | Thieno[2,3-b]pyridine derivative | 0.005 | |
| Hela | Cervical Cancer | Thieno[2,3-b]pyridine derivative | 2.833 | |
| MCF-7 | Breast Cancer | Thieno[2,3-b]pyridine derivative | 13.581 |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.
Caption: c-Met signaling pathway and point of inhibition.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Binding of VEGF-A triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: VEGFR2 signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the key steps for determining the in vitro potency of the test compound against c-Met and VEGFR2 kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Workflow: Western Blot Analysis
This workflow describes the process of analyzing the inhibition of c-Met and VEGFR2 phosphorylation in a cellular context.
Caption: Workflow for Western blot analysis.
Experimental Protocols
In Vitro c-Met/VEGFR2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant c-Met and VEGFR2 kinases.
Materials:
-
Recombinant human c-Met or VEGFR2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known c-Met or VEGFR2 expression (e.g., MDA-MB-231, NCI-H460)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of c-Met and VEGFR2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on ligand-induced phosphorylation of c-Met and VEGFR2 in cultured cells.
Materials:
-
Cell line expressing c-Met (e.g., A549) or VEGFR2 (e.g., HUVECs)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human HGF or VEGF-A
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) or VEGF-A (50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to form tumors in mice (e.g., NCI-H441, U-87MG)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a valuable starting point for the development of potent dual inhibitors of c-Met and VEGFR2. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and its derivatives. Through a systematic assessment of their in vitro and in vivo activities, researchers can further elucidate the therapeutic potential of this class of compounds in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Selective Kinase Inhibitors from the Thieno[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the discovery and development of selective kinase inhibitors based on the versatile Thieno[3,2-b]pyridine scaffold. This document includes a summary of key compounds, their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to the Thieno[3,2-b]pyridine Scaffold
The Thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential for the development of highly selective protein kinase inhibitors.[1] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The unique structural features of the Thieno[3,2-b]pyridine scaffold allow for diverse substitution patterns, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.[1][2]
Recent research has highlighted the utility of this scaffold in targeting underexplored protein kinases such as Haspin and Cyclin-Dependent Kinase-Like kinases (CDKLs).[1] Unlike many conventional kinase inhibitors that mimic ATP, compounds derived from the Thieno[3,2-b]pyridine scaffold can act as ATP-competitive inhibitors that anchor in the back pocket of the kinase, a feature that contributes to their high selectivity.[1] This document will focus on the development and characterization of these novel inhibitors.
Data Presentation
The following tables summarize the in vitro activity and selectivity of key Thieno[3,2-b]pyridine-based kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives against Haspin Kinase
| Compound ID | Structure | Haspin IC50 (nM) | Reference |
| MU1920 | [Image of MU1920 structure] | 6 | [3] |
| MU1464 | [Image of MU1464 structure] | Not specified | [1][4] |
| MU1668 | [Image of MU1668 structure] | Not specified | [1][4] |
| CHR-6494 | [Image of CHR-6494 structure - Known Inhibitor for comparison] | 2 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Kinome-wide Selectivity Profile of Representative Thieno[3,2-b]pyridine Derivatives
| Compound ID | Number of Kinases Tested | Kinases Inhibited >90% at 1 µM | Key Targets | Reference |
| MU1464 | 413 | 1 | Haspin | [2] |
| MU1668 | 413 | 2 | CDKL5, Haspin | [2] |
| MU1920 | 413 | 1 | Haspin | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Thieno[3,2-b]pyridine core and for key biological assays used to characterize the inhibitors.
Protocol 1: General Synthesis of the Thieno[3,2-b]pyridine Scaffold
This protocol outlines a common synthetic route for the Thieno[3,2-b]pyridine core, which can then be further functionalized. A frequently employed method is the Friedländer annulation.
Materials:
-
Substituted 3-amino-2-formylthiophene
-
An appropriate ketone or aldehyde with an α-methylene group (e.g., ethyl acetoacetate)
-
Base (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the 3-aminothiophene precursor: Synthesize or procure the required substituted 3-amino-2-formylthiophene.
-
Condensation Reaction: In a round-bottom flask, dissolve the 3-amino-2-formylthiophene and the ketone/aldehyde in the chosen solvent.
-
Add a catalytic amount of the base to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired Thieno[3,2-b]pyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a specific kinase. This example uses a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase (e.g., Haspin, CDKL5)
-
Kinase substrate (specific to the kinase being tested)
-
ATP
-
Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)
-
Test compounds (Thieno[3,2-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase with DMSO, no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cell lines, providing an indication of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of the Thieno[3,2-b]pyridine inhibitors. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Thieno[3,2-b]pyridine inhibitors
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the inhibitors for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histograms.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of Thieno[3,2-b]pyridine-based kinase inhibitors.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Simplified CDKL5 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: General Synthesis Workflow for Thieno[3,2-b]pyridine Inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on two common synthetic routes: the Friedländer Annulation and the Hydrolysis of a Nitrile Precursor.
Route 1: Friedländer Annulation
The Friedländer synthesis is a classical and effective method for constructing the pyridine ring of the thieno[3,2-b]pyridine system. It typically involves the condensation of an ortho-amino-substituted thiophene aldehyde or ketone with a compound containing an α-methylene group, such as pyruvic acid.
Q1: My Friedländer reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your 2-aminothiophene-3-carbaldehyde (or a suitable precursor) and pyruvic acid. Impurities can interfere with the condensation and cyclization steps.
-
Reaction Conditions: The choice of catalyst and reaction conditions is critical. While the reaction can be base- or acid-catalyzed, the specific choice can significantly impact the yield.[1][2] Consider the following optimizations:
-
Catalyst: Experiment with different catalysts. While traditional bases like sodium hydroxide are common, various other catalysts have been shown to be effective in similar syntheses, including solid-supported catalysts like Amberlyst-15, and Lewis acids.[3] A comparative study of different catalysts can help identify the most efficient one for your specific substrate.
-
Solvent: The polarity of the solvent can influence the reaction rate and solubility of intermediates. Ethanol is commonly used, but exploring other protic or aprotic solvents might be beneficial.
-
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. A systematic study of the temperature profile can help find the optimal balance for maximizing the yield.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Common side reactions in Friedländer-type syntheses include self-condensation of the carbonyl compound or alternative cyclization pathways. Optimizing the reaction conditions as mentioned above can help minimize these.
Q2: I am observing multiple spots on my TLC plate after the Friedländer reaction, indicating the presence of by-products. What are the likely impurities?
A2: The formation of by-products is a common issue. Potential impurities could include:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the 2-aminothiophene-3-carbaldehyde and pyruvic acid.
-
Aldol Condensation Products: Pyruvic acid can undergo self-condensation under basic conditions.
-
Amide Formation: If the reaction is not fully complete, an intermediate amide may be present.
-
Decarboxylation Products: Under harsh reaction conditions (e.g., high temperatures), the desired carboxylic acid product might undergo decarboxylation.
-
Isomeric Products: Depending on the substrate, the formation of isomeric thienopyridine structures could be possible.
Careful analysis of the reaction mixture by LC-MS and NMR can help in identifying the specific structures of these by-products, which in turn can guide the optimization of reaction conditions to minimize their formation.
Route 2: Hydrolysis of 6-Cyanothieno[3,2-b]pyridine
This route involves the synthesis of the thieno[3,2-b]pyridine core with a nitrile group at the 6-position, followed by hydrolysis to the carboxylic acid. This is often a high-yielding route.
Q3: My nitrile hydrolysis is not going to completion, or I am getting a low yield of the carboxylic acid. What should I check?
A3: Incomplete hydrolysis or low yields can be addressed by examining the following:
-
Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. The choice and concentration of the acid or base, as well as the temperature and reaction time, are crucial parameters to optimize.
-
Acid Hydrolysis: Typically performed by heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The concentration of the acid can influence the reaction rate.
-
Base Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide. This initially forms the carboxylate salt, which then needs to be neutralized with a strong acid to obtain the free carboxylic acid.
-
-
Solubility: The solubility of the starting nitrile in the aqueous reaction medium can be a limiting factor. The addition of a co-solvent like ethanol or dioxane might be necessary to ensure a homogeneous reaction mixture.
-
Intermediate Amide: Nitrile hydrolysis proceeds through an amide intermediate. If the reaction conditions are not vigorous enough (e.g., insufficient temperature or reaction time), the reaction may stop at the amide stage. Monitoring the reaction by TLC or LC-MS can help determine if the amide is the major product.
-
Work-up Procedure: During the work-up of a base-catalyzed hydrolysis, ensure that the pH is sufficiently lowered with a strong acid to fully protonate the carboxylate salt and precipitate the carboxylic acid.
Q4: What are the potential by-products in the hydrolysis of 6-Cyanothieno[3,2-b]pyridine?
A4: The primary potential by-product is the corresponding Thieno[3,2-b]pyridine-6-carboxamide . This occurs if the hydrolysis does not proceed to completion. Other impurities could include unreacted starting nitrile or by-products from the synthesis of the nitrile precursor itself.
Frequently Asked Questions (FAQs)
Q5: How can I effectively purify the final this compound product?
A5: Purification of the final product is crucial to obtain a high-purity compound. The following techniques are commonly used:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For thienopyridine carboxylic acids, solvents like ethanol, acetic acid, or mixtures containing dimethylformamide (DMF) can be effective. The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly to form crystals.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: If recrystallization and extraction are not sufficient, silica gel column chromatography can be used. A suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) will be required to elute the product.
Q6: How can I assess the purity of my final product?
A6: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Data Presentation
To facilitate the optimization of your synthesis, the following tables summarize the effect of various reaction parameters on the yield of thienopyridine synthesis, based on literature for related compounds.
Table 1: Friedländer Annulation - Catalyst and Solvent Effects on Yield (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | Reflux | 4 | Moderate |
| 2 | KOH | Methanol | Reflux | 6 | Moderate-Good |
| 3 | p-TsOH | Toluene | 110 | 8 | Good |
| 4 | Amberlyst-15 | Ethanol | Reflux | 12 | Good |
| 5 | Lewis Acid (e.g., ZnCl₂) | Dioxane | 100 | 5 | Variable |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction scale.
Table 2: Nitrile Hydrolysis - Reaction Conditions and Yield (Illustrative)
| Entry | Reagent | Co-solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6M HCl | None | 100 | 12 | Good |
| 2 | 4M NaOH | Ethanol | 90 | 8 | High |
| 3 | Conc. H₂SO₄ | Water | 120 | 6 | High |
| 4 | 20% NaOH | Dioxane | 100 | 10 | Good-High |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedländer Annulation (General Procedure)
This protocol is adapted from the synthesis of the 5-carboxylic acid isomer and may require optimization for the 6-carboxylic acid target.[4]
-
Preparation of the Amino-aldehyde: Start with a suitable 2-aminothiophene-3-carbaldehyde precursor. If starting from an azide, the reduction can be carried out in situ. For example, dissolve the corresponding 2-azido-thiophene-3-carbaldehyde in ethanol.
-
Condensation: To the solution containing the amino-aldehyde, add a solution of pyruvic acid in an aqueous base (e.g., 15% NaOH). The molar ratio of the amino-aldehyde to pyruvic acid and the base concentration may need to be optimized.
-
Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-cyanothieno[3,2-b]pyridine and the chosen hydrolysis reagent (e.g., 6M HCl or 4M NaOH). A co-solvent may be added if the starting material has low solubility.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for the required duration. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The crude product can then be collected and purified.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture. Carefully acidify the solution with a cold mineral acid (e.g., 6M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
The following diagrams illustrate the key synthetic pathways and a general troubleshooting workflow.
Caption: Friedländer Annulation Pathway.
Caption: Nitrile Hydrolysis Pathway.
Caption: General Troubleshooting Workflow.
References
Technical Support Center: Chromatographic Purification of Thieno[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Thieno[3,2-b]pyridine-6-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound by chromatography.
Q1: My purified this compound shows significant peak tailing in normal-phase chromatography. What could be the cause and how can I resolve it?
A1: Peak tailing is a common issue when purifying acidic compounds like this compound on a silica gel stationary phase. The primary cause is the interaction between the acidic carboxylic acid group of your compound and basic sites on the silica surface. This leads to undesirable strong adsorption and slow desorption, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your mobile phase. This will protonate the silanol groups on the silica surface, reducing their interaction with your acidic compound.[1]
-
Start by adding 0.5-2% acetic acid or formic acid to your eluent system.
-
Always perform a small-scale test (e.g., TLC) to see the effect of the additive on the Rf value and spot shape before running the column.
-
-
Stationary Phase Choice: If peak tailing persists, consider using a different stationary phase. Deactivated silica gel or alumina can be less acidic and may reduce the unwanted interactions.
Q2: I am observing poor separation between my target compound and a closely related impurity. How can I improve the resolution?
A2: Poor resolution can stem from several factors, including an inappropriate mobile phase, column overloading, or issues with the column itself.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Normal-Phase: Systematically vary the polarity of your eluent. For Thieno[3,2-b]pyridine derivatives, solvent systems like ether/petroleum ether or ethyl acetate/hexane are common starting points. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve separation.
-
Reverse-Phase: Adjust the mobile phase pH. For acidic compounds, a lower pH (around 2-3) will suppress ionization and can significantly alter selectivity. Varying the organic modifier (e.g., acetonitrile vs. methanol) can also impact resolution.
-
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.
-
Check Column Health: A poorly packed or old column can lead to band broadening and decreased resolution. If you suspect column degradation, try repacking it or using a new column.
Q3: My compound seems to be stuck on the column, and I have very low recovery. What should I do?
A3: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase or its precipitation on the column.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For normal-phase chromatography, you can add a more polar solvent like methanol to your eluent system.
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it is not, it may precipitate at the top of the column. You might need to choose a different chromatographic method or solvent system.
-
Acid/Base Extraction: For acidic compounds like this compound, an alternative purification strategy is acid-base extraction. This can be a highly effective way to remove neutral or basic impurities before a final chromatographic polishing step.
Data Presentation
The following tables provide representative data for the purification of Thieno[3,2-b]pyridine derivatives. Note that optimal conditions for this compound may vary.
Table 1: Normal-Phase Column Chromatography of Thieno[3,2-b]pyridine Methyl Ester Derivatives
| Compound | Mobile Phase (Ether/Petroleum Ether) | Yield (%) |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 50% Ether/Petroleum Ether | 74 |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 40% Ether/Petroleum Ether | 84 |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 25% Ether/Petroleum Ether | 70 |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 50% Ether/Petroleum Ether | 82 |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40% Ether/Petroleum Ether | 40 |
Data adapted from a study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.
Table 2: Proposed Starting Conditions for Purification of this compound
| Chromatography Mode | Stationary Phase | Mobile Phase | Expected Purity |
| Normal-Phase | Silica Gel (230-400 mesh) | Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.5) | >95% |
| Reverse-Phase | C18 Silica | Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid (Gradient) | >98% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of this compound
-
Stationary Phase: Silica gel (particle size 40-63 µm).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). To suppress the acidity of the silica gel, add 0.5-1% acetic acid or formic acid to the mobile phase.[1]
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for compounds with poor solubility in the mobile phase, use a dry loading technique by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: Overcoming Solubility Challenges with Thieno[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Thieno[3,2-b]pyridine-6-carboxylic acid. The information is presented in a user-friendly question-and-answer format, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound with an empirical formula of C₈H₅NO₂S and a molecular weight of 179.20. Based on its structure, which contains both a hydrophobic thienopyridine core and a hydrophilic carboxylic acid group, it is predicted to be poorly soluble in water at neutral pH. Its solubility is expected to be highly dependent on the pH of the aqueous solution. It is anticipated to show better solubility in polar organic solvents. The predicted XlogP value, a measure of lipophilicity, is 1.5, suggesting a moderate degree of lipophilicity.[1]
Q2: In which common organic solvents is this compound likely to be soluble?
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Acetone
It is likely to have lower solubility in less polar solvents like dichloromethane and chloroform, and poor solubility in non-polar solvents such as hexanes and toluene.
Q3: Why is my this compound not dissolving in aqueous buffer?
A3: The low aqueous solubility of this compound at or near neutral pH is the most probable cause. The carboxylic acid group is likely not sufficiently ionized to overcome the hydrophobicity of the fused ring system. To improve aqueous solubility, you will likely need to adjust the pH of the solution.
Q4: How can I improve the aqueous solubility of this compound?
A4: The most effective methods for enhancing the aqueous solubility of this acidic compound are:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Salt Formation: Preparing a solid salt of the compound can significantly improve its aqueous solubility and dissolution rate.
Detailed protocols for these methods are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous solution upon addition.
Cause: The pH of the aqueous solution is too low to maintain the ionized, soluble form of the carboxylic acid.
Solution: Adjust the pH of the aqueous solution to be at least 1.5 to 2 pH units above the pKa of the carboxylic acid. While the exact pKa of this compound is not experimentally determined, a reasonable starting point is to adjust the pH to ≥ 7.0.
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Prepare a stock solution of the compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Prepare aqueous buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Determine solubility:
-
Add a small, known volume of the stock solution to a larger, known volume of each buffer.
-
Stir or shake the mixture vigorously for a set period (e.g., 1-2 hours for kinetic solubility or 24 hours for thermodynamic solubility).
-
Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Issue 2: The required concentration in an aqueous-based assay cannot be reached.
Cause: The intrinsic aqueous solubility of the compound is too low for the experimental requirements, even with pH adjustment.
Solution 1: Utilize Co-solvents
Employ a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the medium.
Experimental Protocol: Solubility Enhancement using Co-solvents
-
Select a co-solvent: Common co-solvents include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).
-
Prepare co-solvent mixtures: Prepare various concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10% v/v).
-
Determine solubility:
-
Follow the same procedure as the pH adjustment protocol, using the co-solvent mixtures instead of plain buffer.
-
It is crucial to run a vehicle control with the same co-solvent concentration to account for any effects of the solvent on the assay.
-
Solution 2: Prepare a Salt Form
Converting the carboxylic acid to a more soluble salt form can dramatically increase its aqueous solubility.[2][3]
Experimental Protocol: Preparation of a Sodium Salt of this compound
-
Dissolve the acid: Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Add base: Slowly add one molar equivalent of a sodium base (e.g., sodium hydroxide or sodium methoxide) dissolved in the same solvent.
-
Isolate the salt:
-
The sodium salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
If the salt remains in solution, the solvent can be removed under reduced pressure to yield the solid salt.
-
-
Confirm salt formation: Characterize the resulting solid to confirm salt formation (e.g., by NMR, IR, or melting point analysis).
-
Test solubility: Determine the aqueous solubility of the prepared salt using the protocols described above.
Data Presentation
Due to the lack of specific experimental data for this compound, the following tables provide estimated qualitative solubility and a template for recording your experimental results.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH < 4) | Poor | The carboxylic acid is protonated and less polar. |
| Water (pH > 7) | Moderate to Good | The carboxylic acid is deprotonated to the more soluble carboxylate form. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| DMSO | Soluble | Highly polar aprotic solvent. |
| DMF | Soluble | Polar aprotic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Moderately polar solvent. |
| Toluene | Insoluble | Non-polar solvent. |
| Hexanes | Insoluble | Non-polar solvent. |
Table 2: Experimental Solubility Determination Template
| Solvent System (and pH if aqueous) | Temperature (°C) | Method (Kinetic/Thermodynamic) | Measured Solubility (µg/mL or µM) | Observations |
| pH 5.0 Buffer | 25 | Kinetic | ||
| pH 7.4 Buffer | 25 | Kinetic | ||
| pH 8.0 Buffer | 25 | Kinetic | ||
| 5% DMSO in pH 7.4 Buffer | 25 | Kinetic | ||
| 10% Ethanol in pH 7.4 Buffer | 25 | Kinetic |
Visualizations
The following diagrams illustrate the key concepts and workflows for addressing solubility issues.
Caption: pH-dependent equilibrium of this compound.
References
Technical Support Center: Synthesis of Thieno[3,2-b]pyridine Derivatives
Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Thieno[3,2-b]pyridine derivatives, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction to form the thieno[3,2-b]pyridine core is giving a complex mixture of products with a significant amount of a higher molecular weight species. What could be the issue?
A1: You may be observing an oxidative dimerization of your aminothiophene precursor or aminothienopyridine product. This is a known side reaction, particularly for amino-substituted thienopyridines, and can be influenced by the reaction conditions and the electronic properties of your substituents.
-
Possible Cause: The presence of oxidizing agents (including atmospheric oxygen in some cases) can lead to the coupling of two thienopyridine molecules. This has been observed in the synthesis of related thieno[2,3-b]pyridine derivatives, where treatment with oxidants like aqueous NaOCl led to the formation of complex dimeric structures.
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in some oxidative dimerization reactions of related isomers, conducting the reaction in a biphasic system (e.g., CH₂Cl₂-water) with a phase transfer catalyst gave different results compared to a homogenous aqueous dioxane solution.
-
Control of Oxidants: If your synthesis involves an oxidation step, carefully control the stoichiometry of the oxidizing agent and the reaction temperature to avoid over-oxidation or dimerization.
-
Substituent Effects: Be aware that electron-donating groups on the aryl substituents of your precursors can make them more susceptible to oxidative dimerization.
-
Q2: I am performing an oxidation reaction on the thieno[3,2-b]pyridine core and obtaining multiple products. How can I achieve better selectivity?
A2: Over-oxidation is a common issue when functionalizing the thieno[3,2-b]pyridine scaffold. The sulfur and pyridine nitrogen atoms are both susceptible to oxidation.
-
Possible Side Products:
-
N-oxides: Oxidation of the pyridine nitrogen.
-
S-oxides (sulfoxides and sulfones): Oxidation of the thiophene sulfur.
-
-
Troubleshooting:
-
Choice of Oxidant: The choice of oxidizing agent is critical for selectivity. Milder oxidants are less likely to cause over-oxidation. For N-oxide formation, reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are often used. For S-oxidation, similar reagents can be employed, but reaction conditions need to be carefully controlled.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the oxidant can significantly improve selectivity. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.
-
Protecting Groups: In some cases, protecting one of the reactive sites might be necessary to achieve the desired functionalization at the other.
-
Q3: My cyclization reaction to form the pyridine ring is not proceeding as expected, and I am isolating an unexpected heterocyclic product. What could be the cause?
A3: This could be due to an alternative cyclization pathway . The functional groups present in your precursor can react in different ways depending on the reaction conditions, leading to different ring systems. For example, in the synthesis of related N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, treatment with an alkali can lead to a Camps-type cyclization to give dipyridothiophenes, while other substrates can form pyrido[3',2':4,5]thieno[3,2-d]pyrimidines.
-
Possible Cause: The presence of multiple nucleophilic and electrophilic centers in your molecule allows for competing cyclization reactions. The regioselectivity of the cyclization is often dictated by the reaction conditions (e.g., base, acid, temperature).
-
Troubleshooting:
-
Condition Optimization: Systematically vary the reaction conditions (solvent, base/acid catalyst, temperature) to favor the desired cyclization pathway.
-
Starting Material Design: Modify your starting materials to block unwanted reactive sites or to favor the desired bond formation. For instance, converting a cyano group to an ester may change the course of the cyclization.
-
Q4: During the synthesis of the 2-aminothiophene precursor via the Gewald reaction, I am getting a significant amount of a dimeric by-product. How can I minimize this?
A4: The Gewald reaction is known to have a competing dimerization of the intermediate α,β-unsaturated nitrile.
-
Possible Cause: The dimerization occurs as a side-reaction to the desired cyclization with sulfur. The reaction conditions, especially the base used, can influence the extent of this side reaction.
-
Troubleshooting:
-
Catalyst Choice: The use of specific catalysts, such as piperidinium borate, has been shown to improve the yield of the desired 2-aminothiophene and minimize side products.
-
Reaction Conditions: Optimization of the reaction temperature and catalyst loading can favor the Gewald cyclization over the dimerization pathway.
-
Quantitative Data on Side Reactions
The following table summarizes quantitative data on the yields of common side products observed in the synthesis of thienopyridine derivatives.
| Side Reaction | Thienopyridine Isomer | Reactants | Conditions | Side Product Yield | Desired Product Yield | Reference |
| Oxidative Dimerization | Thieno[2,3-b]pyridine | 3-aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl in aqueous dioxane | 37-55% | Not Applicable | [1][2] |
| Oxidative Dimerization | Thieno[2,3-b]pyridine | 3-aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl, PTC, CH₂Cl₂–water | 43-64% | Not Applicable | [1][2] |
| Oxidation/Solvolysis | Thieno[2,3-b]pyridine | 3-aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl in aq. EtOH | 14-15% | 28-29% (dimer) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of Thieno[3,2-b]pyridine derivatives.
Protocol 1: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Annulation
This protocol describes the construction of the pyridine ring from a 3-aminothiophene precursor.
1. Preparation of the Amine Intermediate:
-
Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.
2. Reduction of the Azide:
-
Cool the solution to 10°C.
-
Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C.
-
Caution: The reaction is exothermic and evolves nitrogen gas. Ensure adequate ventilation and temperature control.
-
Continue the addition of hydrogen sulfide for approximately 45 minutes until nitrogen evolution ceases.
3. Removal of Sulfur:
-
Cool the reaction mixture to 0°C and filter off the precipitated sulfur.
4. Friedländer Condensation:
-
To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.
-
Stir the mixture at room temperature for 12 hours.
5. Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to pH 3-4.
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude Thieno[3,2-b]pyridine-5-carboxylic acid.
-
Recrystallize from a suitable solvent (e.g., DMF/water) for further purification.
Protocol 2: Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol details a catalytic Gewald reaction for synthesizing a 2-aminothiophene, a key precursor for thienopyridines.
1. Reaction Setup:
-
To a solution of the starting ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol of ketone), add elemental sulfur (1.1 eq) and piperidinium borate (0.2 eq).
2. Reaction:
-
Heat the mixture to reflux (or a specified temperature, e.g., 100°C) and stir for the required time (typically 20-60 minutes), monitoring the reaction by TLC.
3. Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Visualizations
Experimental Workflow: Friedländer Annulation
Caption: Workflow for the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.
Logical Diagram: Troubleshooting Dimerization in Gewald Synthesis
Caption: Troubleshooting dimerization in the Gewald synthesis of 2-aminothiophenes.
Signaling Pathway: Inhibition of VEGFR-2 by Thieno[3,2-b]pyridine Derivatives
References
- 1. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thieno[3,2-b]pyridine Cyclization
Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the critical cyclization step in forming the thieno[3,2-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the thieno[3,2-b]pyridine core?
A key precursor for the construction of the thieno[3,2-b]pyridine skeleton is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide. These thiophene derivatives are often synthesized via multicomponent reactions like the Gewald reaction. The specific substituents on the thiophene ring will ultimately determine the substitution pattern of the final thieno[3,2-b]pyridine product.
Q2: Which cyclization strategies are typically employed to form the thieno[3,2-b]pyridine ring system?
Two primary strategies are commonly used:
-
Gould-Jacobs Reaction: This is a widely used method that involves the condensation of a 2-aminothiophene derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. Subsequent hydrolysis and decarboxylation can yield the corresponding thieno[3,2-b]pyridin-4-one.[1][2][3]
-
Intramolecular Electrophilic Aromatic Cyclization: This approach can involve the use of suitably substituted primary allylamines derived from thiophene aldehydes. The cyclization is mediated by an electrophile, such as molecular iodine, under mild conditions.[4]
Q3: What is the general mechanism of the Gould-Jacobs reaction in this context?
The reaction proceeds in a series of steps:
-
Condensation: A nucleophilic attack from the amino group of the 2-aminothiophene onto the malonic ester derivative, followed by the elimination of a small molecule (like ethanol), forms an intermediate.[1][3]
-
Thermal Cyclization: At high temperatures, a 6-electron electrocyclization occurs, leading to the formation of the fused pyridine ring and yielding a 4-oxo-thieno[3,2-b]pyridine-3-carboxylate.[1][3]
-
Tautomerization: The product exists in equilibrium between its keto (4-oxo) and enol (4-hydroxy) forms.[1]
-
Hydrolysis and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which can then be removed by heating to yield the 4-hydroxythieno[3,2-b]pyridine.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the Thieno[3,2-b]pyridine cyclization, particularly focusing on the Gould-Jacobs reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete condensation of the 2-aminothiophene with the malonic ester derivative. | - Ensure all starting materials are pure and dry. - Monitor the initial condensation step by TLC or LC-MS to confirm the formation of the intermediate before proceeding to the high-temperature cyclization. |
| Insufficient temperature for cyclization. | - The Gould-Jacobs reaction often requires high temperatures, typically above 250 °C, for efficient cyclization.[3][5] - Consider using a high-boiling solvent such as diphenyl ether or Dowtherm A.[3] - Microwave-assisted synthesis can be an effective alternative to achieve the required high temperatures rapidly and often leads to improved yields and shorter reaction times.[5] |
| Decomposition of starting materials or product at high temperatures. | - While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time at the chosen temperature.[5] - A thorough time-temperature study is recommended to find the optimal balance for yield.[5] |
| The nature of the substituents on the thiophene ring may hinder cyclization. | - Electron-donating groups on the aniline precursor are known to be effective in the Gould-Jacobs reaction.[1] The electronic properties of substituents on the aminothiophene ring will similarly influence the reaction's success. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side reactions due to high temperatures. | - As with low yield, optimizing the temperature and reaction time is crucial to minimize the formation of degradation products.[5] |
| Presence of unreacted starting materials. | - This could indicate an incomplete initial condensation or insufficient cyclization conditions (see Problem 1). - Potential impurities can include unreacted 2-aminothiophene, malonic ester derivatives, or the intermediate from the condensation step.[6] |
| Hydrolysis of the ester group during workup. | - If the ester functionality is desired in the final product, avoid harsh acidic or basic conditions during product isolation. |
Problem 3: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization. | - This may be due to the presence of impurities lowering the melting point of the product or the use of a solvent with too high a boiling point.[6] - Try adding a small amount of a "poorer" solvent to the hot solution to decrease solubility and induce crystallization.[6] |
| Product is insoluble in common recrystallization solvents. | - For related compounds, solvents like dimethylformamide (DMF), acetic acid, and ether have been used successfully.[6] - Consider using a solvent mixture. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed before heating to redissolve and cooling slowly.[6] |
| Removal of high-boiling solvents (e.g., diphenyl ether). | - After the reaction, cool the mixture and add a non-polar solvent like cyclohexane to precipitate the crude product.[3] - Thoroughly wash the filtered solid with the non-polar solvent to remove residual high-boiling solvent.[3] |
Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized for the Gould-Jacobs cyclization to synthesize thieno[3,2-b]pyridinones.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Precursor | 2-Aminothiophene-3-carboxylate | 2-Aminothiophene-3-carboxamide | Substituted 2-aminothiophene | Aniline (for comparison) |
| Reagent | Diethyl ethoxymethylenemalonate | Diethyl ethoxymethylenemalonate | Diethyl ethoxymethylenemalonate | Diethyl ethoxymethylenemalonate |
| Solvent | Diphenyl ether | Dowtherm A | None (Neat) | None (Neat) |
| Temperature | 250-260 °C (Reflux) | ~250 °C (Reflux) | 250 °C (Microwave) | 300 °C (Microwave) |
| Time | 15-30 min | 30 min | 10 min | 5 min |
| Yield | Varies | Varies | ~37%[5] | ~47%[5] |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of a 4-Hydroxythieno[3,2-b]pyridine Derivative (General Protocol)
This protocol is adapted from the classical Gould-Jacobs reaction for quinoline synthesis and should be optimized for specific 2-aminothiophene substrates.
Materials:
-
Substituted 2-aminothiophene-3-carboxylate
-
Diethyl ethoxymethylenemalonate
-
High-boiling inert solvent (e.g., diphenyl ether)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Sodium hydroxide solution (for hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Non-polar solvent (e.g., cyclohexane for precipitation)
Procedure:
-
Condensation:
-
In a round-bottom flask, combine the 2-aminothiophene-3-carboxylate (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).
-
Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours to facilitate the initial condensation and formation of the enamine intermediate. The progress of this step should be monitored by TLC or LC-MS.
-
-
Cyclization:
-
To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain this temperature for 15-30 minutes.[3] The cyclization progress can also be monitored by TLC or LC-MS.
-
-
Isolation of the Intermediate Ester:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-hydroxythieno[3,2-b]pyridine-3-carboxylate.[3]
-
Filter the solid product and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
Dry the product under vacuum.
-
-
Hydrolysis and Decarboxylation (Optional):
-
Suspend the crude ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
After cooling, carefully acidify the solution with hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with water, and dry.
-
To achieve decarboxylation, heat the carboxylic acid intermediate at a high temperature (often above its melting point) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxythieno[3,2-b]pyridine product.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Thieno[3,2-b]pyridine cyclization.
Caption: A flowchart outlining the decision-making process for troubleshooting common problems in Thieno[3,2-b]pyridine cyclization reactions.
References
Troubleshooting incomplete hydrolysis of Thieno[3,2-b]pyridine precursors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of thieno[3,2-b]pyridine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing Thieno[3,2-b]pyridine carboxylic acids via hydrolysis?
A1: The most common precursors are thieno[3,2-b]pyridine esters (e.g., methyl or ethyl esters) and thieno[3,2-b]pyridine nitriles. The choice between these precursors often depends on the availability of starting materials and the overall synthetic route.
Q2: What are the typical reagents and conditions for the hydrolysis of Thieno[3,2-b]pyridine esters (saponification)?
A2: Alkaline hydrolysis, also known as saponification, is the standard method. This typically involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent mixture, commonly containing water and an organic solvent like methanol, ethanol, or dioxane to ensure solubility.[1]
Q3: What are the general conditions for the hydrolysis of Thieno[3,2-b]pyridine nitriles?
A3: Similar to esters, nitriles can be hydrolyzed under basic conditions using a strong base like sodium hydroxide in an aqueous or alcoholic solvent.[2] This reaction often requires elevated temperatures to proceed at a reasonable rate. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Q4: How is the final carboxylic acid product typically isolated and purified?
A4: After the hydrolysis is complete, the reaction mixture is typically cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that precipitates the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as dimethylformamide (DMF), acetic acid, or ether.[3]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) for a quick check or by high-performance liquid chromatography (HPLC) for more quantitative analysis.[3] By comparing the spot or peak of the starting material to that of the product, you can determine the extent of the reaction.
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis of Thieno[3,2-b]pyridine Ester
Possible Causes:
-
Insufficient Base: The amount of base may not be sufficient to drive the reaction to completion, especially if the starting ester is used in a large quantity.
-
Low Reaction Temperature: The hydrolysis of sterically hindered or electron-deficient esters may require higher temperatures to proceed at a practical rate.
-
Poor Solubility: The thieno[3,2-b]pyridine precursor may not be fully dissolved in the chosen solvent system, limiting the reaction rate.
-
Steric Hindrance: Bulky substituents on the thieno[3,2-b]pyridine ring or on the ester group can slow down the rate of hydrolysis.
Solutions:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-5 equivalents of NaOH or KOH).
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Refluxing the reaction mixture is a common practice.
-
Improve Solubility: Add a co-solvent such as tetrahydrofuran (THF) or dioxane to improve the solubility of the starting material.[1]
-
Prolong Reaction Time: If the reaction is proceeding but is slow, extending the reaction time may be necessary.
Issue 2: Incomplete Hydrolysis of Thieno[3,2-b]pyridine Nitrile
Possible Causes:
-
Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis.
-
Insufficient Water: Water is a key reagent in the hydrolysis reaction. An insufficient amount can lead to an incomplete reaction.
-
Low Reaction Temperature: Similar to ester hydrolysis, higher temperatures are often required for nitrile hydrolysis.
Solutions:
-
Increase Temperature and/or Reaction Time: Harsher reaction conditions, such as prolonged heating at reflux, can promote the hydrolysis of the intermediate amide.
-
Ensure Sufficient Water: Make sure that an adequate amount of water is present in the reaction mixture.
-
Use a Different Base or Solvent System: In some cases, switching to a different base or solvent system can improve the reaction rate and yield.
Issue 3: Formation of Side Products
Possible Causes:
-
Decarboxylation: Some heterocyclic carboxylic acids can be prone to decarboxylation (loss of CO2) at high temperatures, especially if the carboxylic acid group is at an activated position.
-
Other Base-Sensitive Functional Groups: If the thieno[3,2-b]pyridine precursor has other functional groups that are sensitive to strong bases, side reactions can occur.
Solutions:
-
Optimize Reaction Temperature: Avoid excessively high temperatures if decarboxylation is a suspected side reaction.
-
Protect Sensitive Functional Groups: If other base-sensitive groups are present, they may need to be protected before performing the hydrolysis.
-
Careful pH Control during Workup: Maintain a low temperature and add acid slowly during the acidification step to minimize potential side reactions.
Issue 4: Product "Oils Out" During Recrystallization
Possible Causes:
-
High Boiling Point of Solvent: If the boiling point of the recrystallization solvent is too high, the compound may melt before it dissolves completely, leading to oiling out upon cooling.[3]
-
Supersaturated Solution: The solution may be too concentrated, causing the product to come out of solution as an oil instead of forming crystals.[3]
-
Presence of Impurities: Impurities can lower the melting point of the product and promote oiling out.[3]
Solutions:
-
Use a Lower-Boiling Solvent or a Solvent Mixture: Choose a solvent with a lower boiling point or use a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble).[3]
-
Dilute the Solution: Add more of the "good" solvent to the hot solution to decrease the saturation.
-
Purify the Crude Product: If impurities are suspected, consider purifying the crude product by another method (e.g., column chromatography) before recrystallization.
Data Presentation
Table 1: Reaction Conditions for Hydrolysis of Thieno[3,2-b]pyridine Precursors
| Precursor | Base | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 4 M NaOH | Dioxane | 70 °C | - | - | [1] |
| 7-((tetrahydrofuran-3-yl)oxy)thieno[3,2-b]pyridine-5-carbonitrile | NaOH | - | - | - | - | [2] |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | - | - | - | - | - | [4] |
| Substituted ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates | 4 M NaOH | - | - | - | - | [1] |
Note: Detailed quantitative data on reaction optimization is limited in the available literature. This table presents reported successful reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Alkaline Hydrolysis of a Thieno[3,2-b]pyridine Ester
-
Dissolution: Dissolve the thieno[3,2-b]pyridine ester in a suitable solvent mixture, such as methanol and water or THF and water.
-
Addition of Base: Add a solution of a strong base, such as 2-5 equivalents of sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly add a strong acid, such as 1 M HCl, with stirring until the pH of the solution is acidic (typically pH 2-3), which should cause the carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to obtain the crude thieno[3,2-b]pyridine carboxylic acid.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent to obtain the pure carboxylic acid.
Protocol 2: General Procedure for the Alkaline Hydrolysis of a Thieno[3,2-b]pyridine Nitrile
-
Reaction Setup: In a round-bottom flask, dissolve the thieno[3,2-b]pyridine nitrile in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Base: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide (e.g., 4 M solution).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be filtered directly. Otherwise, acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be performed for further purification.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
Technical Support Center: Thieno[3,2-b]pyridine-6-carboxylic acid
This technical support center provides guidance on the stability and storage of Thieno[3,2-b]pyridine-6-carboxylic acid, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment.[1] Some suppliers recommend refrigeration at 4°C.[2] It is classified as a combustible solid, so it should be kept away from open flames and high heat sources.[3]
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions (e.g., temperature and light exposure). As a carboxylic acid, its solubility and stability can be significantly influenced by pH. In acidic or basic solutions, it may be susceptible to hydrolysis, especially at elevated temperatures.[1][4][5] For experiments, it is advisable to prepare fresh solutions and minimize storage time. If storage is necessary, it should be done at low temperatures and protected from light.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
While specific degradation products have not been documented in the available literature, potential degradation pathways for this compound, based on its chemical structure, could include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.
-
Oxidation: The thieno[3,2-b]pyridine ring system may be susceptible to oxidation, especially the sulfur atom in the thiophene ring.[4]
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may undergo hydrolysis.[1][4][5]
Q5: How can I assess the stability of this compound in my experimental conditions?
To assess the stability of this compound under your specific experimental conditions, you can perform a forced degradation study.[1] This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, oxidation, light) and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound immediately before each experiment.
-
Assess Stability in Media: Perform a preliminary experiment to check the stability of the compound in your specific cell culture or assay medium. Incubate the compound in the medium for the duration of your experiment and analyze for degradation by HPLC.
-
Control for pH: Ensure the pH of your stock solution and final assay medium is within a stable range for the compound.
-
Minimize Light Exposure: Protect your solutions from light during preparation, storage, and the experiment itself.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Degradation of the compound into one or more new products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the mass of the unknown peaks and deduce their potential structures. This can provide insight into the degradation pathway.
-
Conduct a Forced Degradation Study: Systematically expose the compound to different stress conditions (acid, base, peroxide, heat, light) to see if you can reproduce the unknown peaks. This will help identify the cause of degradation.[1][5]
-
Optimize Storage Conditions: Based on the results of the forced degradation study, adjust your storage and handling procedures to avoid the conditions that cause degradation.
-
Issue 3: Poor solubility or precipitation of the compound during experiments.
-
Possible Cause: The compound may have limited solubility in your chosen solvent or buffer. The solubility of carboxylic acids is often pH-dependent.
-
Troubleshooting Steps:
-
Adjust pH: For aqueous solutions, try adjusting the pH. The sodium salt of the carboxylic acid, formed by adding a base like sodium hydroxide, may be more water-soluble.
-
Use a Co-solvent: If working with aqueous buffers, the addition of a small amount of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility.[1] Ensure the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable HPLC method (a reverse-phase C18 column is a good starting point). The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the retention times of any degradation products.
-
If the degradation is significant under a particular condition, you may need to use milder stress conditions (e.g., lower temperature or concentration of the stressor).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Light/Moisture Protection |
| Solid | Long-term | 4°C | Tightly sealed, protect from light and moisture |
| Solid | Short-term (in use) | Room Temp. | Keep in a desiccator, protect from light |
| In Solution | N/A | ≤ 4°C | Protect from light, use freshly prepared |
Table 2: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Duration (hours) | % Degradation | No. of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15% | 2 |
| 0.1 M NaOH (60°C) | 24 | 25% | 3 |
| 3% H₂O₂ (Room Temp.) | 24 | 10% | 1 |
| Heat (60°C, solid) | 48 | < 2% | 0 |
| Light (ICH Q1B) | 48 | 8% | 1 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Scale-Up Synthesis of Thieno[3,2-b]pyridine Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thieno[3,2-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the scale-up of Thieno[3,2-b]pyridine compounds?
A1: Two principal routes are commonly employed for the large-scale synthesis of the Thieno[3,2-b]pyridine core. The selection of the route often depends on the availability and cost of starting materials. The first strategy involves building the pyridine ring onto a pre-existing thiophene derivative, frequently via a Friedländer annulation or a similar condensation reaction.[1] A second common approach is to start with a substituted pyridine and construct the fused thiophene ring, for which variations of the Gewald reaction are often utilized.[2][3]
Q2: What are the most critical process parameters to monitor during the scale-up of Thieno[3,2-b]pyridine synthesis?
A2: Several process parameters are critical for a successful and reproducible scale-up. These include:
-
Reaction Temperature: Precise temperature control is crucial, especially for managing exothermic reactions to prevent runaway scenarios and the formation of thermal degradation impurities.[2]
-
Rate of Reagent Addition: Controlled addition of reagents ensures consistent reaction kinetics and helps to manage heat evolution.
-
Stirring Speed/Mixing Efficiency: Adequate agitation is necessary to maintain a homogeneous reaction mixture, which is critical for preventing localized concentration gradients and "hot spots" that can lead to side reactions and reduced yields.
-
pH Control: The pH of the reaction medium can significantly influence reaction rate and impurity formation, particularly in condensation and hydrolysis steps.[2]
Q3: What types of impurities are typically encountered in the synthesis of Thieno[3,2-b]pyridine derivatives?
A3: A range of impurities can be expected and should be profiled during process development. These can be categorized as:
-
Organic Impurities: Including unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions such as over-reaction or alternative cyclization pathways.[2] For instance, in syntheses involving the hydrolysis of an ester, the unhydrolyzed ester may persist as a significant impurity.[4]
-
Inorganic Impurities: These may originate from catalysts (e.g., residual palladium), reagents, or bases used in the synthesis.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.[2]
Q4: Which analytical methods are recommended for in-process control and final product analysis?
A4: A combination of analytical techniques is essential for monitoring reaction progress and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of the main component and impurities due to its high resolution.[2] Thin-Layer Chromatography (TLC) is a valuable tool for quick qualitative checks of reaction completion. For the structural elucidation of the final compound and any unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2]
Q5: What are the key safety considerations when scaling up the synthesis of Thieno[3,2-b]pyridine compounds?
A5: Scaling up chemical syntheses introduces several safety challenges that must be addressed through a thorough risk assessment. Key concerns include:
-
Handling of Hazardous Materials: Many reagents and solvents used in these syntheses can be toxic, flammable, or corrosive. Proper personal protective equipment (PPE) and containment strategies are essential.[3]
-
Management of Exothermic Reactions: Reactions that release significant amounts of heat require robust cooling systems and careful monitoring to prevent thermal runaway and potential pressure build-up in reactors.[2]
-
Gas Evolution: Some reaction steps, such as the reduction of an azide to an amine, can evolve large volumes of gas (e.g., nitrogen), which must be safely vented.[1]
-
Waste Disposal: The safe handling and disposal of chemical waste are critical environmental and safety considerations.
Troubleshooting Guides
I. Troubleshooting for Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Failed Initial Condensation: In routes like the Friedländer or Gewald synthesis, the initial condensation (e.g., Knoevenagel) is critical. If this step fails, the subsequent cyclization will not occur.[4] 2. Inactive Catalyst: For cross-coupling reactions (e.g., Suzuki), the palladium catalyst may be inactive. 3. Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation. | 1. Verify Starting Material Quality: Ensure that aldehydes/ketones and active methylene compounds are pure and have not degraded.[4] 2. Check Catalyst and Ligands: Use fresh, high-quality catalyst and ensure appropriate ligands are used if required. 3. Optimize Temperature: Screen a range of temperatures to find the optimal conditions for your specific substrate. |
| Formation of Significant Side Products/Impurities | 1. Poor Temperature Control: Localized overheating can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of by-products. 3. Presence of Oxygen: For oxygen-sensitive reactions like those using palladium catalysts, the presence of air can lead to catalyst deactivation and side product formation. | 1. Improve Heat Transfer and Mixing: Ensure efficient stirring and use a reactor with adequate cooling capacity. 2. Precise Reagent Dosing: Use calibrated pumps or addition funnels for accurate reagent addition. 3. Maintain Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. 2. Product Inhibition: The product may be inhibiting the catalyst or reacting with one of the starting materials. 3. Change in Solubility: The product or an intermediate may precipitate out of solution, preventing further reaction. | 1. Purify Starting Materials: Ensure all reactants and solvents are of high purity. Consider adding more catalyst if deactivation is suspected. 2. Gradual Product Removal: If feasible, consider a process where the product is removed from the reaction mixture as it is formed (e.g., crystallization). 3. Adjust Solvent System: Use a solvent system in which all reactants, intermediates, and the product remain soluble at the reaction temperature. |
II. Troubleshooting for Purification (Crystallization)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve in the Chosen Solvent | 1. Unsuitable Solvent: The polarity of the solvent may be too low or too high for the compound.[4] | 1. Select a More Appropriate Solvent: Use a solvent with a polarity that better matches the compound. A solvent miscibility chart can be a useful tool. 2. Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Re-heat to obtain a clear solution and then allow to cool slowly.[4] |
| Compound "Oils Out" Instead of Forming Crystals | 1. High Solvent Boiling Point: The solution may be cooling too slowly from a high temperature. 2. High Degree of Supersaturation: The concentration of the compound in the solution is too high. 3. Presence of Impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid.[4] | 1. Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point. 2. Decrease Supersaturation: Add a small amount of a "poorer" solvent to the hot solution to reduce solubility.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 4. Preliminary Purification: If significant impurities are present, consider a preliminary purification step like column chromatography before crystallization. |
| Poor Recovery of the Compound | 1. High Solubility in the Mother Liquor: The compound may still be significantly soluble in the solvent even at low temperatures. 2. Premature Crystallization: The compound may have crystallized out during a hot filtration step. | 1. Use a "Poorer" Solvent: Add a "poorer" solvent to the mother liquor to precipitate more of the compound. 2. Cool to a Lower Temperature: Cool the crystallization mixture in an ice bath or refrigerator to further decrease solubility. 3. Minimize Premature Crystallization: Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for the Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid[2]
| Parameter | Lab-Scale (10 g) | Scale-Up (1 kg) |
| Starting Material | 10 g | 1 kg |
| Solvent Volume | 100 mL | 10 L |
| Reaction Time | 8 hours | 12 hours |
| Yield | 75% | 65% |
| Purity (HPLC) | 98.5% | 97.0% |
Table 2: Representative Impurity Profile of a Scale-Up Batch of Thieno[3,2-b]pyridine-5-carboxylic acid[2]
| Impurity | Retention Time (min) | Specification Limit (%) | Observed Level (%) |
| Starting Material 1 | 4.2 | ≤ 0.15 | 0.10 |
| Intermediate | 8.5 | ≤ 0.20 | 0.18 |
| Unknown Impurity 1 | 10.1 | ≤ 0.10 | 0.08 |
| Unknown Impurity 2 | 12.3 | ≤ 0.10 | 0.05 |
| Total Impurities | - | ≤ 1.0 | 0.41 |
Experimental Protocols
Method A: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Annulation (Lab Scale)[1]
This protocol outlines the synthesis starting from 3-azido-2-formylthiophene, which is converted in situ to the corresponding amine and then condensed with pyruvic acid.
1. Preparation of the Amine Intermediate:
-
Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.
2. Reduction of the Azide:
-
Cool the solution to 10°C.
-
Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. Caution: This reaction is exothermic and evolves nitrogen gas. Ensure adequate ventilation and cooling.
-
Continue the addition of hydrogen sulfide for approximately 45 minutes, or until nitrogen evolution ceases.
3. Removal of Sulfur:
-
Cool the reaction mixture to 0°C.
-
Filter off the precipitated sulfur.
4. Friedländer Condensation:
-
To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.
5. Reaction Work-up and Isolation:
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry under vacuum at 60-70 °C.
Visualizations
References
Identifying and minimizing byproducts in Thieno[3,2-b]pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of the Thieno[3,2-b]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
Answer: Homocoupling of boronic acids to form a biaryl byproduct is a common issue in Suzuki-Miyaura reactions. This side reaction is often promoted by the presence of oxygen and the specific base used.
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Ensure that all solvents, particularly the reaction solvent (e.g., DME, dioxane, toluene), are rigorously degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar) from start to finish. Use Schlenk techniques or a glovebox if available.
-
Optimize the Base: The choice and amount of base can influence homocoupling. While strong bases are necessary for transmetalation, an excessive amount can accelerate byproduct formation[1]. Consider switching to a milder base (e.g., from Cs₂CO₃ to K₂CO₃) or using a stoichiometric amount.
-
Catalyst and Ligand Choice: Ensure the palladium catalyst and ligand are appropriate for the substrate. For heteroaromatic systems like Thieno[3,2-b]pyridine, ligands such as Pd(dppf)Cl₂ are often effective[2].
Answer: Hydrodehalogenation is a competitive pathway in Buchwald-Hartwig reactions, where the aryl halide is reduced instead of coupled. This can be caused by several factors related to the catalyst, base, and amine coupling partner.
Troubleshooting Steps:
-
Ligand Selection: The ligand plays a critical role. Bulky, electron-rich phosphine ligands are often used to promote the desired C-N bond formation. For challenging couplings, consider using ligands specifically designed to prevent hydrodehalogenation, such as Xantphos[3][4].
-
Choice of Base: The base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are commonly used[3]. If hydrodehalogenation is an issue, switching the base or carefully controlling its stoichiometry can be beneficial. In some cases, a weaker base might be advantageous.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over the reduction pathway. Monitor the reaction progress carefully to find the optimal temperature that allows for a reasonable reaction rate while minimizing byproduct formation.
-
Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could interfere with the catalytic cycle.
Category 2: Oxidation Reactions
Answer: The sulfur atom in the thiophene ring is also susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones as byproducts[5]. Achieving selective N-oxidation of the pyridine nitrogen requires careful selection of the oxidant and reaction conditions.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Mild oxidizing agents are preferred. While hydrogen peroxide in acetic acid can be effective, it can sometimes lead to over-oxidation[6]. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and often more selective reagent for N-oxidation of pyridines[6].
-
Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents. Adding the oxidant slowly and at a reduced temperature (e.g., 0 °C) can help improve selectivity by allowing the more nucleophilic pyridine nitrogen to react preferentially.
-
Solvent Effects: The reaction solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing the formation of over-oxidized byproducts.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and outcomes for common transformations involving the Thieno[3,2-b]pyridine core.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Ester/Acid | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Methyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid | K₂CO₃ (6.0) | Pd(dppf)Cl₂ (3) | DME/H₂O | 100 | 3 | 74 | [7] |
| 2 | Methyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate | p-Tolyltrifluoroborate | K₂CO₃ (6.0) | Pd(dppf)Cl₂ (3) | DME/H₂O | 100 | 4.5 | 84 | [7] |
| 3 | Methyl 3-amino-6-bromo-thieno[3,2-b]pyridine-2-carboxylate | Aryl pinacolborane | K₂CO₃ (2.0) | Pd(dppf)Cl₂ (5) | Dioxane | 100 | 12 | 65-91 | [8] |
Table 2: Byproduct Profile in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Ligand | Byproduct (Type) | Byproduct (%) | Desired Product Yield (%) | Ref. |
| 1 | Methyl 3-amino-thieno[3,2-b]pyridine-2-carboxylate | 2-Bromonitrobenzene | Cs₂CO₃ | Xantphos | Dehalogenation | < 5% | 80-90% | [3][4] |
| 2 | 6-Bromo-thieno[3,2-b]pyridine derivative | Aliphatic Amine | NaOt-Bu | RuPhos | Dehalogenation | 10-15% (est.) | Moderate | [9] |
| 3 | 6-Bromo-thieno[3,2-b]pyridine derivative | N-Methylpiperazine | NaOt-Bu | BrettPhos | Dehalogenation | >20% (est.) | Low | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates[2][7].
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid or trifluoroborate salt (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (6.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,2-Dimethoxyethane (DME) and deionized water (3:1 mixture)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the arylboronic reagent, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired product.
Visualizations
Caption: Troubleshooting flowchart for common Suzuki-Miyaura coupling issues.
Caption: A typical experimental workflow for palladium-catalyzed reactions.
Caption: Application of Thieno[3,2-b]pyridines in a drug discovery workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Technical Support Center: Enhancing the Selectivity of Thieno[3,2-b]pyridine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with thieno[3,2-b]pyridine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes the thieno[3,2-b]pyridine scaffold a good starting point for developing selective kinase inhibitors?
A1: The thieno[3,2-b]pyridine core is considered an attractive scaffold for several reasons. It has been shown to serve as a template for ATP-competitive inhibitors.[1] Its weak interaction with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high kinome-wide selectivity.[1][2][3] This flexibility enables the design of inhibitors that can be anchored in the back pocket of the kinase, a region that often differs more between kinases than the highly conserved ATP-binding site.[1][4]
Q2: My thieno[3,2-b]pyridine-based inhibitor shows activity against my target kinase, but also inhibits several off-target kinases. What are the initial steps to improve its selectivity?
A2: Off-target activity is a common challenge in kinase inhibitor development.[5] To enhance selectivity, a systematic approach involving structure-activity relationship (SAR) studies is recommended.[6] Begin by identifying the off-target kinases and comparing their ATP-binding sites to your primary target. Computational modeling can help identify key residue differences that can be exploited. Subsequently, medicinal chemistry efforts can focus on introducing chemical modifications to your inhibitor that create favorable interactions with the target kinase while causing steric hindrance or unfavorable interactions with the off-target kinases.[2]
Q3: How does the ATP concentration in my assay affect the apparent selectivity of my ATP-competitive thieno[3,2-b]pyridine inhibitor?
A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[7] When comparing the potency of your inhibitor against different kinases, it is crucial to use a consistent ATP concentration, ideally close to the Michaelis constant (Km) of each respective kinase.[2] Performing assays at physiological ATP concentrations (typically in the low millimolar range) can also provide a more accurate prediction of the inhibitor's activity in a cellular context.[7]
Q4: What are the most common methods for profiling the selectivity of a novel thieno[3,2-b]pyridine-based inhibitor?
A4: The most widely used method for determining kinase inhibitor selectivity is to screen the compound against a large panel of kinases in parallel biochemical assays.[8] These panels can range from a few dozen to over 400 kinases, representing a significant portion of the human kinome.[8][9] Other techniques like differential scanning fluorimetry (DSF) can also be employed. DSF measures the thermal stabilization of a protein upon ligand binding and does not require a functional enzymatic assay.[10]
Troubleshooting Guides
Problem 1: High Background Signal in Kinase Assays
Symptoms:
-
High signal in "no enzyme" or "no substrate" control wells.
-
Difficulty in obtaining a clear signal window between positive and negative controls.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Interference | Your thieno[3,2-b]pyridine derivative may be fluorescent or may interfere with the detection reagents. Run a control with the compound and detection reagent in the absence of the kinase reaction components to check for interference.[11] |
| Contaminated Reagents | Buffer components, ATP, or substrate may be contaminated. Use fresh, high-quality reagents and filter-sterilize buffers.[7] |
| Reagent Purity | Impurities in the ATP, substrates, or buffers can affect reaction kinetics.[11] Ensure all reagents are of the highest possible purity. |
| Assay Plate Issues | The type of microplate used can contribute to background signal. Test different plate types (e.g., low-binding plates) or pre-read the plate before adding reagents.[7] |
Problem 2: Inconsistent IC50 Values Between Experiments
Symptoms:
-
High variability in the calculated IC50 for your thieno[3,2-b]pyridine inhibitor across multiple experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent ATP Concentration | The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration. Prepare a large stock of ATP solution and use a consistent concentration in all assays.[7] |
| Variable Reaction Time | Ensure the kinase reaction is stopped within the linear range. A time-course experiment should be performed to determine the optimal reaction time where substrate consumption is less than 20%.[7] |
| Enzyme Concentration | Use a consistent concentration of active enzyme. The enzyme concentration should be chosen to provide a robust signal without leading to rapid depletion of the substrate.[7] |
| Compound Stability | Verify the stability of your thieno[3,2-b]pyridine derivative under the assay conditions. Compound precipitation or degradation can lead to inconsistent results. |
| DMSO Concentration | Maintain a consistent final concentration of DMSO in all wells, as it can affect kinase activity.[11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a thieno[3,2-b]pyridine-based inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.[11]
Materials:
-
Purified recombinant kinases (panel of choice)
-
Specific peptide or protein substrates for each kinase
-
Thieno[3,2-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the thieno[3,2-b]pyridine inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Prepare a master mix for each kinase containing the kinase and its corresponding substrate in the kinase reaction buffer. Add this mix to the appropriate wells.
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the kinase being tested (typically at or near the Km). Add the ATP solution to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[12]
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal will be inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, providing an indication of target engagement.[10]
Materials:
-
Purified target kinase
-
Thieno[3,2-b]pyridine inhibitor stock solution (in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Preparation of Solutions: Dilute the kinase to a final concentration of 2 µM in DSF buffer. Prepare a stock solution of the fluorescent dye as recommended by the manufacturer. Prepare serial dilutions of the inhibitor.
-
Reaction Setup: In each well of a 96-well PCR plate, add the kinase, the fluorescent dye (at its recommended final concentration), and the inhibitor at various concentrations. Include a control with DMSO instead of the inhibitor.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the melting curve. Determine the change in melting temperature (ΔTm) by subtracting the Tm of the control (kinase + DMSO) from the Tm of the kinase with the inhibitor. A significant positive ΔTm indicates that the inhibitor is binding to and stabilizing the kinase.
Visualizations
Caption: Workflow for enhancing the selectivity of thieno[3,2-b]pyridine-based inhibitors.
Caption: Simplified signaling pathway illustrating on-target and off-target inhibition.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Thieno[3,2-b]pyridine-Based Kinase Inhibitors and Other Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors based on the thieno[3,2-b]pyridine scaffold with other established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carboxylic acid, this comparison will focus on a well-characterized derivative from the same family, MU1920, a potent Haspin kinase inhibitor. This will be compared against CHR-6494, another known Haspin kinase inhibitor, to provide a relevant and data-supported analysis.
Overview of Thieno[3,2-b]pyridine as a Kinase Inhibitor Scaffold
The thieno[3,2-b]pyridine core structure has emerged as a promising scaffold in the design of highly selective protein kinase inhibitors.[1][2] Research has indicated that this heterocyclic system can serve as a template for developing ATP-competitive inhibitors that exhibit high selectivity across the kinome.[1][2] Derivatives of this scaffold have shown inhibitory activity against underexplored protein kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases, which are involved in critical cellular processes, including mitosis.[1][2]
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for the thieno[3,2-b]pyridine derivative MU1920 and the comparative inhibitor CHR-6494 against Haspin kinase. Lower IC50 values are indicative of higher potency.
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| MU1920 | Thieno[3,2-b]pyridine | Haspin | 6 |
| CHR-6494 | Pyrido[3,4-d]pyrimidine-4-one | Haspin | 2 |
Experimental Protocols
A detailed methodology for a common type of kinase inhibition assay is provided below. This protocol is representative of the type of experiment used to generate the IC50 data presented above.
Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase.
Materials:
-
Recombinant human kinase (e.g., Haspin)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (e.g., MU1920, CHR-6494) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. A DMSO-only control (vehicle control) is also included.
-
Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted compounds and the DMSO control is dispensed into the wells of a 384-well plate.
-
Kinase Reaction Mixture: A master mix of the kinase reaction solution is prepared containing the assay buffer, the kinase, and the specific substrate.
-
Reaction Initiation: The kinase reaction mixture is added to each well of the assay plate containing the compounds. A "no kinase" control is also prepared by adding the reaction mixture without the enzyme to a set of wells to serve as a 100% inhibition control. The plate is gently mixed on a plate shaker.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: After incubation, the ATP detection reagent is added to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal generation. The plate is incubated at room temperature for approximately 10 minutes to stabilize the signal.
-
Data Acquisition: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control (0% inhibition) and the "no kinase" control (100% inhibition). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Haspin Kinase Signaling Pathway in Mitosis
Caption: Role of Haspin kinase in mitosis and its inhibition.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thieno[3,2-b]pyridine-6-carboxylic Acid Derivatives: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the activity of novel Thieno[3,2-b]pyridine-6-carboxylic acid derivatives, with a focus on their potential as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). By benchmarking against established TAK1 inhibitors, Takinib and 5(Z)-7-oxozeaenol, this document outlines key cell-based assays and presents comparative data to guide experimental design and data interpretation.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a pivotal serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase family. It serves as a central signaling node for various pro-inflammatory and stress-related pathways.[1] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[2][3] Dysregulation of TAK1 signaling is implicated in a range of inflammatory diseases and cancers, making it an attractive therapeutic target.[4]
The thieno[3,2-b]pyridine scaffold has emerged as a promising core structure for the development of selective kinase inhibitors. This guide presupposes the synthesis of a novel this compound derivative and proposes a validation strategy to ascertain its potential as a TAK1 inhibitor.
Comparative Performance of TAK1 Inhibitors
To objectively evaluate a novel this compound derivative, its performance in cell-based assays should be compared against well-characterized TAK1 inhibitors. The following table summarizes the inhibitory activities of Takinib and 5(Z)-7-oxozeaenol in various assays.
| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |
| This compound derivative | TAK1 | (Proposed Assays) | (e.g., MDA-MB-231, THP-1) | (To be determined) | |
| Takinib | TAK1 | TNF-α Secretion Assay | THP-1 | 3.66 µM | [2] |
| IL-6 Secretion Assay | THP-1 | 9.6 µM | [2] | ||
| Cell Viability Assay (24h) | MDA-MB-231 | ~7 µM | [5] | ||
| Cell Viability Assay (48h) | MDA-MB-231 | ~4 µM | [5] | ||
| 5(Z)-7-oxozeaenol | TAK1 | Cell Viability (MTT) | HeLa | 1.34 µM | [1] |
| Cell Viability (MTT) | C-33-A | 2.16 µM | [1] | ||
| Cell Viability (MTT) | Ca Ski | 3.58 µM | [1] | ||
| Cell Viability (MTT) | ME-180 | 7.82 µM | [1] | ||
| Cell Viability (MTT) | SiHa | 4.21 µM | [1] | ||
| Endogenous TAK1 Kinase Activity | 293-IL-1RI | 65 nM | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for validating a novel TAK1 inhibitor, the following diagrams are provided.
References
- 1. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Takinib | Cell Signaling Technology [cellsignal.com]
- 5. Chronic treatment with TNF-α, alone and in combination with Takinib, SB203580 and metformin induce cell death in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Thieno[3,2-b]pyridine and Furo[3,2-b]pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties and biological activity of a drug candidate. Thieno[3,2-b]pyridine and furo[3,2-b]pyridine are two such privileged scaffolds that have garnered significant attention, particularly in the development of kinase inhibitors. As isosteres, they offer a subtle yet impactful variation in their core structure—the replacement of a sulfur atom in the thiophene ring with an oxygen atom in the furan ring. This guide provides an objective comparative analysis of these two scaffolds, supported by available experimental and predicted data, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are fundamental to the drug-likeness of its derivatives, influencing solubility, permeability, and metabolic stability. While extensive experimental data for the parent scaffolds is limited, predicted values and data from derivatives offer valuable insights.
| Property | Thieno[3,2-b]pyridine | Furo[3,2-b]pyridine | Source |
| Molecular Formula | C₇H₅NS | C₇H₅NO | PubChem |
| Molecular Weight | 135.19 g/mol | 119.12 g/mol | PubChem |
| Predicted pKa (Strongest Basic) | 3.4 - 4.74 | 3.33 - 4.22 | ChemAxon (via HMDB), ChemicalBook[1] |
| Predicted logP | 2.02 - 3.02 | 1.3 - 1.44 | ALOGPS, ChemAxon (via HMDB), Chemsrc[2] |
| Boiling Point | 129-131 °C (16 Torr) | 79-80 °C (12 Torr) | ChemicalBook, LookChem[1][3] |
| Density | 1.272 g/cm³ (20 °C) | 1.196 g/cm³ | ChemicalBook, LookChem[1][3] |
| Refractive Index | 1.6391 (21 °C) | 1.5753 (19 °C) | ChemicalBook, LookChem[1][3] |
Key Observations:
-
pKa: The predicted pKa values for both scaffolds are in a similar range, suggesting that the basicity of the pyridine nitrogen is not dramatically altered by the adjacent heteroatom in the fused ring. This implies that their behavior in physiological pH ranges would be comparable.
-
logP: The predicted logP values indicate that the thieno[3,2-b]pyridine scaffold is more lipophilic than the furo[3,2-b]pyridine scaffold. This difference can have significant implications for solubility, cell permeability, and off-target effects.
-
Other Properties: The higher boiling point, density, and refractive index of thieno[3,2-b]pyridine are consistent with the presence of the larger, more polarizable sulfur atom compared to the oxygen atom in furo[3,2-b]pyridine.
Biological Activity: A Focus on Kinase Inhibition
Both thieno[3,2-b]pyridine and furo[3,2-b]pyridine scaffolds have been extensively utilized in the design of potent and selective kinase inhibitors. The choice between these two cores can significantly impact the inhibitory activity and selectivity profile of the resulting compounds.
A key study directly comparing the isosteric replacement of a furo[3,2-b]pyridine core with a thieno[3,2-b]pyridine core in a series of kinase inhibitors revealed that the kinase inhibitory profile of the thieno[3,2-b]pyridine analog was quite comparable to that of the furo[3,2-b]pyridine parent compound against a panel of kinases including CLK and HIPK.[4] This suggests that in certain contexts, the two scaffolds can be used interchangeably without a significant loss of activity, offering flexibility in scaffold selection to fine-tune other properties like metabolic stability or solubility.
However, the nature of the heteroatom can influence the binding mode and selectivity. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region can allow for different binding modes, which can be exploited to achieve high kinome-wide selectivity.[4][5]
Comparative Inhibitory Activity Data:
Furo[3,2-b]pyridine Derivatives:
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MU1210 | CLK1 | 8 | [6] |
| MU1210 | CLK2 | 20 | [6] |
| MU1210 | CLK4 | 12 | [6] |
| Compound 16b | Btk | 139 | [6] |
| Compound 16b | PI3Kδ | 275 | [6] |
Thieno[3,2-b]pyridine Derivatives:
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MU1920 | Haspin | 6 | [7] |
| Sitravatinib | c-Met/VEGF | (in clinical trials) | [4] |
| Compound 19aB | mGlu₅ | 61 | [8] |
| Compound 19aD | mGlu₅ | 22 | [8] |
It is important to note that these are examples from different studies and not a direct head-to-head comparison of isosteric pairs. However, they demonstrate that both scaffolds can serve as a basis for highly potent inhibitors against a variety of kinase targets.
Synthetic Routes
The synthesis of both scaffolds generally involves the construction of the five-membered ring (thiophene or furan) onto a pre-existing pyridine core.
General Synthesis of Furo[3,2-b]pyridines:
A common method involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, followed by an intramolecular cyclization.
General Synthesis of Thieno[3,2-b]pyridines:
A representative synthesis starts from 7-bromothieno[3,2-b]pyridine, which can be converted to the parent thieno[3,2-b]pyridine via a lithium-halogen exchange followed by quenching.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following are generalized methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Detailed Steps:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility) to a known concentration.
-
Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve.
Determination of logP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
References
- 1. THIENO[3,2-B]PYRIDINE CAS#: 272-67-3 [amp.chemicalbook.com]
- 2. Thieno[3,2-b]pyridine | CAS#:272-67-3 | Chemsrc [chemsrc.com]
- 3. PubChemLite - Furo[3,2-b]pyridine (C7H5NO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Thieno[3,2-b]pyridine-6-carboxylic Acid: A Comparative Analysis Against Established Kinase Inhibitors and mGlu5 Modulators
For Immediate Release
This guide provides a comprehensive benchmark analysis of the thieno[3,2-b]pyridine scaffold, the core of Thieno[3,2-b]pyridine-6-carboxylic acid, against established drugs in two key therapeutic areas: oncology, through the inhibition of VEGFR-2 and c-Met kinases, and neuroscience, via the negative allosteric modulation of the metabotropic glutamate receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this chemical scaffold in modern therapeutic applications.
Executive Summary
The thieno[3,2-b]pyridine framework has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent activity against multiple high-value biological targets. Derivatives of this core structure have shown low nanomolar efficacy in inhibiting key oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), placing them in direct comparison with several FDA-approved anti-cancer agents. Concurrently, other analogs have been identified as potent negative allosteric modulators (NAMs) of mGlu5, a receptor implicated in a variety of neurological and psychiatric disorders. This guide synthesizes the available preclinical data for thieno[3,2-b]pyridine derivatives and contrasts their performance with that of well-established drugs and research compounds.
I. Comparative Analysis: Kinase Inhibition in Oncology
Derivatives of the thieno[3,2-b]pyridine scaffold have been reported as potent dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[1][2][3] The data presented below compares the in vitro potency of representative thieno[3,2-b]pyridine derivatives with that of approved VEGFR-2 and c-Met inhibitors.
Quantitative Data: In Vitro Kinase Inhibition
| Compound/Drug | Target | IC50 (nM) | Reference(s) |
| Thieno[3,2-b]pyridine Derivative 1 | c-Met | Low nanomolar | [1][2] |
| VEGFR-2 | Low nanomolar | [1][2] | |
| Thieno[3,2-b]pyridine Derivative 2 | c-Met | 24 | [4] |
| VEGFR-2 | 8 | [4] | |
| Cabozantinib | c-Met | 1.3 | [5] |
| VEGFR-2 | 0.035 | [6] | |
| Crizotinib | c-Met | 11 | [5] |
| Sorafenib | VEGFR-2 | 0.23 - 1.27 µM | [7][8] |
| Sunitinib | VEGFR-2 | 18.9 | [9] |
| Apatinib | VEGFR-2 | 1 | [6] |
| Pazopanib | VEGFR-2 | 30 | [10] |
Signaling Pathways
The signaling cascades of VEGFR-2 and c-Met are critical for cell proliferation, survival, and migration. The diagrams below illustrate these pathways and the point of inhibition.
References
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Thieno[3,2-b]pyridine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity profiling of Thieno[3,2-b]pyridine-based inhibitors against other alternatives, supported by experimental data. This emerging class of kinase inhibitors demonstrates significant potential for high selectivity, a crucial attribute in the development of targeted therapeutics.
The Thieno[3,2-b]pyridine scaffold has been identified as a promising framework for the design of highly selective protein kinase inhibitors. These compounds have shown particular efficacy in targeting underexplored kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases, which are implicated in cell cycle regulation and neuronal development. This guide delves into the comparative performance of these inhibitors, presenting key data and methodologies to aid in their evaluation and application.
Comparative Kinase Inhibition Profiling
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. Thieno[3,2-b]pyridine-based inhibitors have been profiled against extensive kinase panels to ascertain their cross-reactivity.
One notable example is the inhibitor MU1920 , which has demonstrated potent and selective inhibition of Haspin kinase.[1][2][3] The following table provides a comparison of the inhibitory activity of MU1920 against the well-characterized Haspin inhibitor, CHR-6494.
| Compound | Target Kinase | IC50 (nM) | Reference |
| MU1920 (Thieno[3,2-b]pyridine-based) | Haspin | Not explicitly stated in snippets | [1][2][3] |
| CHR-6494 | Haspin | 2 | [4][5][6] |
While a direct IC50 value for MU1920 was not available in the provided search results, its high selectivity is supported by kinome-wide screening against 413 human kinases.[1] This broad-spectrum analysis is crucial for identifying potential off-target interactions and confirming the inhibitor's specificity.
The Thieno[3,2-b]pyridine scaffold also shows promise for targeting other kinase families, such as CDKLs.[1][2][3] Further comparative studies with known CDKL inhibitors are warranted to fully elucidate their selectivity profile within this kinase subfamily.
Key Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition.
Haspin kinase plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper alignment and segregation of chromosomes during cell division. Inhibition of Haspin disrupts this process, leading to mitotic defects.
Cyclin-Dependent Kinase-Like (CDKL) kinases are involved in a variety of cellular processes, including the regulation of the cell cycle, cellular proliferation, and the development and function of neurons. Their dysregulation has been linked to several neurological disorders.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity profiling, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Panel Screening (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency.
Objective: To determine the IC50 values of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled kinase substrate (e.g., a peptide)
-
ATP
-
Test compound (e.g., Thieno[3,2-b]pyridine inhibitor)
-
TR-FRET detection reagents (e.g., Lanthanide-labeled antibody specific for the phosphorylated substrate)
-
Assay buffer (typically containing HEPES, MgCl2, Brij-35, and DTT)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the assay buffer.
-
Add the serially diluted test compound to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor as a positive control (0% activity).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).
-
Incubate the plate at room temperature for 60-120 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Objective: To determine the effect of a test compound on the viability of cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement
Western blotting can be used to assess the engagement of a kinase inhibitor with its target in a cellular context by measuring the phosphorylation status of a downstream substrate.[11][12][13][14][15]
Objective: To determine if the test compound inhibits the phosphorylation of a known substrate of the target kinase in cells.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (one for the phosphorylated substrate and one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane of the first set of antibodies and then reprobe with the primary antibody against the total amount of the substrate protein as a loading control.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
Chemical Proteomics for Off-Target Profiling (Kinobeads)
Chemical proteomics approaches, such as the use of "kinobeads," provide a powerful method for identifying the cellular targets and off-targets of kinase inhibitors in an unbiased manner.[16][17]
Objective: To identify the spectrum of kinases that bind to a test compound from a complex cell lysate.
Materials:
-
Cell lysate
-
Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Test compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of the free test compound. This allows the test compound to compete with the immobilized inhibitors on the kinobeads for binding to kinases in the lysate.
-
Affinity Enrichment: Add the kinobeads to the pre-incubated lysates and allow for binding of the kinases that are not occupied by the free test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the kinobeads.
-
Data Analysis: By comparing the amount of each kinase pulled down at different concentrations of the test compound, a dose-response curve can be generated for each kinase, allowing for the determination of the inhibitor's affinity and selectivity across a large portion of the kinome.
Conclusion
The Thieno[3,2-b]pyridine scaffold represents a valuable starting point for the development of highly selective kinase inhibitors. The demonstrated selectivity of compounds like MU1920 against Haspin kinase underscores the potential of this chemical class. A thorough cross-reactivity profile, generated using a combination of in vitro kinase panels, cellular assays, and unbiased chemical proteomics, is essential for advancing these promising inhibitors through the drug discovery pipeline. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of Thieno[3,2-b]pyridine-based inhibitors and their alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHR 6494 trifluoroacetate | Haspin Inhibitors: R&D Systems [rndsystems.com]
- 6. biocompare.com [biocompare.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. figshare.com [figshare.com]
In Vivo Efficacy of Thieno[3,2-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the development of novel therapeutics, particularly in oncology. These derivatives have shown potential as inhibitors of various protein kinases, influencing critical cellular processes. This guide provides a comparative overview of the in vivo and in vitro efficacy of notable thieno[3,2-b]pyridine derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Efficacy Data
Direct comparative in vivo studies of different thieno[3,2-b]pyridine derivatives are limited in publicly available literature. The following table summarizes the available efficacy data for key derivatives and a relevant comparator compound. It is important to note that these data are from different studies and experimental models, and therefore do not represent a direct head-to-head comparison.
| Compound | Target/Class | In Vitro Potency (IC50) | In Vivo Model | Efficacy Summary | Reference(s) |
| MU1920 | Haspin Kinase Inhibitor | 6 nM | Not reported in available literature | A quality chemical probe suitable for in vivo applications. | [1] |
| CHR-6494 (Comparator) | Haspin Kinase Inhibitor | 2 nM | Human tumor xenograft in nude mice | Showed antitumor potential. | |
| Compound 2e | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | GI50 = 13 µM (MDA-MB-231 cells) | Chick Chorioallantoic Membrane (CAM) with MDA-MB-231 xenograft | Reduced tumor size in the in ovo model. | [2] |
| Compound 6c | Enoyl-ACP reductase (InhA) inhibitor | MIC = 0.5-1 µg/mL (Mtb) | Acute mouse model of tuberculosis | Exhibited good in vivo activity. | [3] |
Signaling Pathway Inhibition: VEGFR-2
Several thieno[3,2-b]pyridine derivatives have been investigated for their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. One of the key regulators of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Experimental Protocols
In Ovo Chick Chorioallantoic Membrane (CAM) Assay for Antitumor Activity
This protocol is based on the methodology used to evaluate the in vivo efficacy of methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate (Compound 2e)[2].
1. Egg Incubation:
-
Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 10 days.
2. Windowing the Eggshell:
-
On day 10 of incubation, a small window (1-2 cm²) is carefully created in the eggshell over the CAM, avoiding damage to the underlying membrane and blood vessels.
3. Tumor Cell Implantation:
-
A suspension of human tumor cells (e.g., MDA-MB-231 triple-negative breast cancer cells) is prepared.
-
A sterile silicon ring is placed on the CAM.
-
1-2 million tumor cells in a small volume of media are gently inoculated onto the CAM within the silicon ring.
4. Compound Administration:
-
After 2-3 days, allowing for tumor formation, the test compound (e.g., Compound 2e) is applied directly onto the tumor. The compound is typically dissolved in a biocompatible solvent. A control group receiving only the solvent is also included.
5. Tumor Growth Assessment:
-
The eggs are incubated for a further 4-5 days.
-
On the final day, the tumors are carefully excised from the CAM, and their weight and/or volume are measured.
-
The antitumor effect is determined by comparing the size of the tumors in the treated group with the control group.
6. Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the reduction in tumor size.
Human Tumor Xenograft Model in Nude Mice
This is a generalized protocol for evaluating the in vivo efficacy of anticancer compounds, relevant for compounds like the Haspin inhibitor CHR-6494.
1. Animal Model:
-
Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
A suspension of human tumor cells is injected subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is regularly measured with calipers.
4. Compound Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
5. Efficacy Evaluation:
-
Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition.
-
Animal body weight and general health are also monitored to assess toxicity.
6. Study Termination and Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
This guide provides a summary of the current, publicly available data on the in vivo efficacy of thieno[3,2-b]pyridine derivatives. Further head-to-head comparative studies are necessary to fully elucidate the relative potency and therapeutic potential of these promising compounds.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Thieno[3,2-b]pyridine Analogs in Kinase Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Thieno[3,2-b]pyridine analogs as kinase inhibitors. It summarizes their performance against various kinases, supported by experimental data and detailed methodologies.
The Thieno[3,2-b]pyridine scaffold has emerged as a promising framework for the development of selective kinase inhibitors. Analogs derived from this core structure have demonstrated potent and selective inhibition of key kinases involved in cellular processes critical to cancer and other diseases. This guide focuses on a head-to-head comparison of these analogs, providing a clear overview of their inhibitory activities and the experimental context of these findings.
Quantitative Comparison of Kinase Inhibition
Recent studies have highlighted the potential of Thieno[3,2-b]pyridine derivatives as highly selective kinase inhibitors. A notable example is the compound MU1920, which has been identified as a potent and selective inhibitor of Haspin kinase, an enzyme crucial for the proper alignment and segregation of chromosomes during mitosis.[1] The inhibitory potency of MU1920 has been compared with the known Haspin inhibitor, CHR-6494, as detailed in the table below.
| Compound | Target | IC50 (nM) |
| MU1920 (Thieno[3,2-b]pyridine Analog) | Haspin Kinase | 6 |
| CHR-6494 (Known Inhibitor) | Haspin Kinase | 2 |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Beyond Haspin kinase, the Thieno[3,2-b]pyridine scaffold is being explored for its potential to target other kinases, such as Cyclin-Dependent Kinase-Like (CDKL) kinases. However, detailed comparative IC50 data for a broader range of Thieno[3,2-b]pyridine analogs against a panel of kinases is still emerging. The selectivity of these compounds is a key area of ongoing research, with screening panels being used to assess their activity across the human kinome.
Experimental Protocols
The determination of the inhibitory activity of Thieno[3,2-b]pyridine analogs is conducted through various in vitro kinase assays. While specific protocols for each compound may vary, they generally follow established methodologies. Below are detailed descriptions of common kinase assay protocols relevant to the evaluation of these inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. It is a luminescent-based assay with high sensitivity and is suitable for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (Thieno[3,2-b]pyridine analog) are incubated together in a reaction buffer.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and to catalyze the luciferase-mediated reaction that produces light.
-
Data Acquisition: The luminescence is measured using a luminometer. The inhibitory effect of the compound is determined by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor.
Radiometric Kinase Assay (e.g., for Haspin Kinase)
This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]-ATP) into a substrate by the kinase.
Principle: The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity.
General Protocol:
-
Reaction Setup: The kinase (e.g., Haspin), a suitable substrate (e.g., Histone H3), and the test inhibitor are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for phosphorylation.
-
Stopping the Reaction and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]-ATP, often by spotting the reaction mixture onto a phosphocellulose filter paper followed by washing.
-
Detection: The amount of radioactivity on the filter paper is quantified using a scintillation counter.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening of kinase inhibitors.
Principle: The assay measures the FRET signal between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) that are brought into proximity through the specific binding of a phosphorylation-dependent antibody to the phosphorylated substrate.
General Protocol:
-
Kinase Reaction: The kinase, a biotinylated peptide substrate, ATP, and the inhibitor are incubated together.
-
Detection: A solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the APC acceptor close enough for FRET to occur. The time-resolved fluorescence signal is then measured.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Kinase Inhibition Assays.
References
A Comparative Guide to the Analytical Characterization of Thieno[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific validated analytical methods for its quantitative analysis are not extensively documented in publicly available literature, a comprehensive characterization is crucial for its identification, purity assessment, and quality control. This guide provides a comparative overview of the common analytical techniques used for the characterization of this compound and its derivatives, based on available spectroscopic and chromatographic data.
I. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Key Experimental Parameters |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns for structural insights.[1][2][3] | Ionization Mode: Electrospray Ionization (ESI) is commonly used.[2][3] Adducts Observed: [M+H]⁺, [M+Na]⁺, [M-H]⁻.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the chemical environment of each proton and carbon atom.[2][3] | Nuclei: ¹H and ¹³C NMR are standard.[2][3] Solvent: DMSO-d₆ or CDCl₃ are typical solvents.[3] Frequency: 400 MHz for ¹H NMR is common.[3] |
| Elemental Analysis | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) and validates the empirical formula.[3] | Method: Combustion analysis. |
1. Mass Spectrometry (General Protocol): A solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For ESI, the sample is ionized by applying a high voltage to a capillary. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.[2]
2. NMR Spectroscopy (General Protocol): The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei, and the resulting signals are recorded. For ¹³C NMR, similar principles apply to the carbon nuclei. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[2][3]
II. Chromatographic and Other Methods for Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
Table 2: Comparison of Methods for Purity Determination
| Technique | Purpose | Key Experimental Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and any impurities.[4][] | Column: Reversed-phase columns (e.g., C18) are common.[6] Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6] Detection: UV detection is frequently used.[4][6] |
| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress and preliminary purity checks.[3] | Stationary Phase: Silica gel plates.[3] Mobile Phase: A solvent system that provides good separation of the compound from starting materials and byproducts. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity for a solid compound. | Apparatus: A calibrated melting point apparatus. |
1. High-Performance Liquid Chromatography (General Protocol): A validated HPLC method would involve the following steps:
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent.
-
Chromatographic Separation: The sample is injected onto an HPLC column. A mobile phase is pumped through the column to elute the components. The composition of the mobile phase can be constant (isocratic) or varied over time (gradient) to achieve optimal separation.
-
Detection: As the components elute from the column, they pass through a detector (e.g., a UV detector set at a wavelength where the compound absorbs maximally).
-
Data Analysis: The area of the chromatographic peak corresponding to the compound is proportional to its concentration. Purity is assessed by comparing the area of the main peak to the total area of all peaks.
III. Visualized Workflows
The following diagrams illustrate the general workflows for the characterization and purity assessment of a synthesized batch of this compound.
Caption: General workflow for the synthesis and structural characterization of a new compound.
Caption: Workflow for assessing the purity of a synthesized solid compound.
References
Comparative Docking Analysis of Thieno[3,2-b]pyridine and Related Analogs as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of thieno[3,2-b]pyridine derivatives with key protein kinases implicated in cancer and other diseases. This guide provides a comparative summary of experimental data and computational docking studies, offering insights into the structure-activity relationships of this promising inhibitor scaffold.
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of highly selective inhibitors targeting various protein kinases.[1][2][3] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking behaviors of thieno[3,2-b]pyridine and its related isomers, such as thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine, against prominent kinase targets including PI3K, PIM-1, EGFR, and CDKs.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various thienopyridine and thienopyrimidine derivatives against their respective kinase targets. This data provides a baseline for understanding the potency of these compounds, which is often correlated with the binding affinities predicted by molecular docking studies.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative GI50 in µM) | Reference |
| Thieno[2,3-b]pyridine Derivatives | ||||
| 5b | PIM-1 | 0.044 | 0.302-3.57 (NCI-60 Panel) | [5] |
| 8d | PIM-1 | 0.019 | Not specified | [5] |
| 10c | PIM-1 | 0.128 | Not specified | [5] |
| 13h | PIM-1 | 0.479 | Not specified | [5] |
| 15e | PIM-1 | 0.083 | Not specified | [5] |
| 9d | TDP1 | 0.5 ± 0.1 | Not specified | [6] |
| Thieno[2,3-d]pyrimidine Derivatives | ||||
| 21 | EGFR | 0.077 | Not specified | [7] |
| 25 | EGFR | 0.059 | Not specified | [7] |
| 24 | FGFR | 0.055 | Not specified | [7] |
| 25 | FGFR | 0.029 | Not specified | [7] |
| 23 | Not specified | Not specified | 2.95-3.80 (MDA-MB-231, MCF-7) | [7] |
| 5b | EGFRWT | 0.03719 | Not specified | [8] |
| 5b | EGFRT790M | 0.20410 | Not specified | [8] |
| Thieno[2,3-c]pyridine Derivatives | ||||
| 6i | Hsp90 | Not specified | 10.8 (HSC3), 11.7 (T47D), 12.4 (RKO) | [9] |
| Compound ID | Target Kinase Isoform | % Inhibition @ 10 µM | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | |||
| IIIa | PI3Kβ | 62% | [10][11] |
| IIIa | PI3Kγ | 70% | [10][11] |
| VIb | PI3Kβ | 72% | [10][11] |
| VIb | PI3Kγ | 84% | [10][11] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies for molecular docking provide a framework for reproducible in silico experiments. While specific parameters may vary, a general workflow can be established.
General Molecular Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).[6] The structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.[6]
-
Ligand Preparation: The 2D structures of the thieno[3,2-b]pyridine derivatives and their analogs are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.[6]
-
Grid Generation: A docking grid is defined around the ATP-binding site of the kinase, encompassing the key amino acid residues involved in ligand binding.[9]
-
Docking Simulation: Molecular docking is performed using software such as Glide (Schrödinger Suite) or C-DOCKER.[9][10] The ligands are kept flexible during the simulation to allow for conformational sampling, while the protein is typically held rigid.[9] The docking poses are then scored based on their binding affinity.
-
Analysis of Results: The predicted binding modes and interactions of the inhibitors with the active site residues are analyzed to understand the structural basis of their inhibitory activity.[7]
Specific Protocols from Literature:
-
PI3K Docking: For PI3Kγ (PDB: 3DBS), the C-DOCKER protocol was validated with a reported inhibitor, GDC-0941, showing an RMSD of 0.5236 Å, indicating a reliable prediction of the binding pose.[10]
-
Hsp90 Docking: Docking of thieno[2,3-c]pyridine derivatives against Hsp90 was performed using the Glide program in the Schrödinger Suite (2023_2). The protein was kept rigid while the ligands remained flexible.[9]
-
EGFR and FGFR Docking: Molecular docking studies were carried out for thieno[2,3-d]pyrimidin-4-one derivatives against EGFR and FGFR to correlate binding patterns with biological activity.[7]
-
E. coli DNA Gyrase B Docking: The binding interactions of thieno[2,3-b:4,5-b′]dipyridine analogues with the active site of E. coli DNA gyrase B (PDB code: 1AJ6) were investigated.[12][13]
Signaling Pathways and Experimental Workflows
To visualize the context of inhibitor action and the experimental process, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the inhibitory action of thienopyrimidine derivatives.
Caption: EGFR signaling cascade and the point of inhibition by thienopyrimidine compounds.
Caption: A generalized workflow for performing molecular docking studies.
Concluding Remarks
The collective evidence from various docking studies indicates that the thienopyridine and thienopyrimidine scaffolds are versatile platforms for designing potent and selective kinase inhibitors. The orientation of the nitrogen atom within the pyridine ring and the substitution patterns on the thieno[3,2-b]pyridine core significantly influence binding affinity and selectivity.[1] Molecular docking has proven to be an invaluable tool in elucidating the binding modes of these inhibitors, consistently showing a correlation between predicted binding energies and experimentally determined inhibitory activities.[5][6] Future research should focus on leveraging these computational insights to guide the synthesis of novel derivatives with enhanced potency and improved pharmacokinetic profiles for the development of next-generation targeted therapies.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modelling and docking studies of new thieno[2,3-<i>b</i>:4,5-<i>b</i>′] dipyridine compounds as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thieno[3,2-b]pyridine-6-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Thieno[3,2-b]pyridine-6-carboxylic acid, aligning with general hazardous waste protocols.
This compound is classified as a substance harmful if swallowed and is a combustible solid. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. The following procedures are based on established guidelines for chemical waste management.[1][2][3][4][5]
Hazard Profile and Safety Data
A summary of the key safety information for this compound is presented below. This data underscores the importance of treating this compound as hazardous waste.
| Property | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Hazard Class | Acute Toxicity 4 (Oral) | Sigma-Aldrich |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
| Molecular Formula | C₈H₅NO₂S | Sigma-Aldrich |
| Molecular Weight | 179.20 g/mol | Sigma-Aldrich |
Step-by-Step Disposal Protocol
All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[3] Never dispose of this chemical in the regular trash or down the sanitary sewer.[2][4]
1. Personal Protective Equipment (PPE) and Spill Management:
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
In the event of a spill, treat the spilled chemical and any cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[3][5] These materials must be collected and disposed of following the same procedures as the chemical itself.
2. Waste Collection and Segregation:
-
Primary Container: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[2] Store waste containers in a designated, secure hazardous waste storage area that is accessible only to trained personnel.[1]
3. Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.
-
The label must include the following information[2]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date of waste generation (the date the first drop of waste was added).
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator or responsible person.
-
Appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).
-
4. Disposal of Empty Containers:
-
A container that has held this compound is still considered hazardous waste.
-
To be disposed of as non-hazardous trash, the container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[3]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove all original labels, and remove the cap before placing the container in the regular trash.[3]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[2][3]
-
Follow all institutional procedures for waste pickup requests. Do not transport hazardous waste yourself.[3]
-
The final disposal method will be determined by the EHS office and will be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][7][8][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling Thieno[3,2-b]pyridine-6-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of Thieno[3,2-b]pyridine-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Irritant) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Irritant) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich.[1]
A comprehensive PPE strategy is essential for handling this compound. The following table outlines the recommended PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to prevent eye contact.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required. | Prevents skin contact and irritation.[3] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | Recommended when handling the powder outside of a fume hood to avoid respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Workflow for handling this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[3]
-
Container Disposal : Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Regulatory Compliance : All waste disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
